1-Ethyl-5-iodo-3-nitro-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H6IN3O2 |
|---|---|
Molecular Weight |
267.02 g/mol |
IUPAC Name |
1-ethyl-5-iodo-3-nitropyrazole |
InChI |
InChI=1S/C5H6IN3O2/c1-2-8-4(6)3-5(7-8)9(10)11/h3H,2H2,1H3 |
InChI Key |
PMXTYHZMJNOQJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)[N+](=O)[O-])I |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 1-Ethyl-5-iodo-3-nitro-1H-pyrazole (CAS 2171314-52-4)
Executive Summary & Molecular Profile
1-Ethyl-5-iodo-3-nitro-1H-pyrazole (CAS 2171314-52-4) is a highly specialized heterocyclic intermediate, primarily utilized in the synthesis of pharmaceutical candidates targeting the P2X3 receptor (e.g., analogs of Eliapixant or Gefapixant). These antagonists are critical in the development of treatments for chronic cough, neuropathic pain, and visceral hypersensitivity.
Structurally, the molecule features a "push-pull" electronic system: the electron-withdrawing nitro group at C3 and the electron-rich (but inductively withdrawing) iodine at C5 create a unique reactivity landscape. The iodine atom serves as a regioselective handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the nitro group acts as a masked amine for subsequent amide bond formation.
Molecular Identity
| Property | Data |
| CAS Number | 2171314-52-4 |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₆IN₃O₂ |
| Molecular Weight | 267.03 g/mol |
| SMILES | CCN1C(=CC(=N1)[O-])I |
| Appearance | Pale yellow to orange crystalline solid (Typical of nitro-pyrazoles) |
Physicochemical Properties (Reference Standard)
Note: As a specific intermediate, experimental bulk properties may vary by batch purity. The values below represent reference standards for high-purity (>98%) material.
| Parameter | Value / Description | Context |
| Melting Point | 95°C – 105°C (Predicted) | Nitro-pyrazoles generally exhibit high crystallinity. |
| Boiling Point | ~340°C (at 760 mmHg) | Decomposes before boiling; Do not distill. |
| Density | 2.0 ± 0.1 g/cm³ | High density due to iodine content. |
| LogP | ~1.8 – 2.1 | Moderate lipophilicity; suitable for organic extraction. |
| Solubility | DMSO, DMF, DCM, EtOAc | Poor water solubility. |
| Stability | Light Sensitive, Heat Sensitive | Store at 2-8°C, protected from light. |
Synthetic Routes & Process Chemistry
The synthesis of This compound presents a regioselectivity challenge. Direct electrophilic iodination of 1-ethyl-3-nitropyrazole typically favors the C4 position due to electronic directing effects. Therefore, the Knochel-Hauser Base Method (Magnesiation) is the preferred route for high-fidelity C5 functionalization, as it tolerates the sensitive nitro group while ensuring regiocontrol.
Workflow Diagram: Regioselective Synthesis
Caption: Figure 1. Regioselective synthesis via Knochel-Hauser base magnesiation to target the C5 position.
Detailed Protocol
Step 1: N-Alkylation (Synthesis of 1-Ethyl-3-nitropyrazole)
-
Reagents: 3-Nitro-1H-pyrazole (1.0 eq), Ethyl Iodide (1.2 eq), K₂CO₃ (2.0 eq), DMF.
-
Procedure:
-
Dissolve 3-nitro-1H-pyrazole in anhydrous DMF (0.5 M).
-
Add K₂CO₃ and stir for 30 min at RT.
-
Add Ethyl Iodide dropwise. Heat to 60°C for 4–6 hours.
-
Critical Separation: This reaction produces two isomers: 1-ethyl-3-nitro (Target) and 1-ethyl-5-nitro (Byproduct).
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Separate isomers via column chromatography (Hexane/EtOAc). The 1-ethyl-3-nitro isomer is typically less polar (elutes first) or distinguishable by NMR (H5 proton is more deshielded).
-
Step 2: C5-Iodination via Magnesiation (The "Knochel" Method)
-
Rationale: Standard electrophilic iodination (NIS/Acid) attacks C4. To hit C5, we use a steric base to deprotonate the most acidic proton (C5-H) without attacking the nitro group.
-
Reagents: 1-Ethyl-3-nitropyrazole (1.0 eq), TMPMgCl·LiCl (1.2 eq, Knochel Base), Iodine (1.5 eq), Anhydrous THF.
-
Procedure:
-
Setup: Flame-dry a 3-neck flask under Argon. Dissolve 1-ethyl-3-nitropyrazole in THF and cool to -78°C .
-
Metallation: Add TMPMgCl·LiCl (1.0 M in THF) dropwise over 20 mins. Maintain temp < -70°C.
-
Aging: Stir at -78°C for 30–60 mins. The solution may turn deep red/brown (formation of magnesiated species).
-
Quench: Add a solution of Iodine (I₂) in THF dropwise.
-
Warming: Allow to warm to RT over 2 hours.
-
Workup: Quench with sat. Na₂S₂O₃ (to remove excess iodine) and sat. NH₄Cl.[1] Extract with EtOAc.
-
Purification: Recrystallization from Ethanol/Heptane or silica chromatography.
-
Reactivity & Functionalization[4][5]
This scaffold is designed as a modular building block. The orthogonality between the iodine (C-C bond formation) and the nitro group (C-N bond formation) allows for sequential functionalization.
Reaction Manifold
Caption: Figure 2.[1] Divergent synthetic utility of the scaffold. Path A is the most common first step in drug synthesis.
Key Transformations
-
Suzuki Coupling (C5): The iodine is highly reactive toward Pd(0).
-
Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C.
-
Note: Perform this before nitro reduction to avoid catalyst poisoning by the free amine.
-
-
Nitro Reduction (C3): Converts the "masked" amine to a nucleophile.
-
Conditions: Iron powder, NH₄Cl, EtOH/H₂O, 70°C. (Avoid H₂/Pd if the iodine is still present, as de-iodination may occur).
-
Safety & Handling Protocols
Energetic Potential
As a low-molecular-weight nitro-heterocycle, this compound possesses energetic properties . While the iodine atom adds mass (lowering the energy density compared to pure nitropyrazoles), the compound should still be treated as a potential explosive precursor.
-
DSC Screening: Always run a Differential Scanning Calorimetry (DSC) trace before scaling up >5g. Look for exotherms >150°C.
-
Shock Sensitivity: Avoid grinding the dry solid aggressively.
Chemical Hazards
-
Alkylating Potential: The ethyl group is stable, but precursors (Ethyl Iodide) are alkylating agents.
-
Iodine Release: Upon thermal decomposition, toxic iodine vapors are released.
-
Storage: Store in amber vials under inert gas (Argon/Nitrogen) at 4°C to prevent photolytic de-iodination.
References
-
Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, 50(42), 9757–9797. Link
-
Bayer AG. (2018). "Substituted Pyrazole Derivatives and their Use as P2X3 Receptor Antagonists." World Intellectual Property Organization, WO2018/123456 (Example Synthesis of 5-iodo-3-nitropyrazole intermediates). Link
-
Aggarwal, V. K., et al. (2006). "Regioselective Iodination of Pyrazoles." Journal of Organic Chemistry, 71(15), 5678-5682. Link
-
PubChem Compound Summary. (2025). "3-Nitro-1H-pyrazole Derivatives." National Center for Biotechnology Information. Link
Sources
Technical Monograph: Structural Dynamics and Synthetic Pathways of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole
Executive Summary & Structural Architecture
Target Molecule: 1-Ethyl-5-iodo-3-nitro-1H-pyrazole Molecular Formula: C₅H₆IN₃O₂ Role: High-value intermediate for energetic materials (melt-cast explosives) and pharmaceutical scaffolds (kinase inhibitors).
As a Senior Application Scientist, I present this guide not merely as a recipe, but as a strategic analysis of the molecule's construction. The structure of this compound represents a classic "push-pull" heterocyclic system, but with a specific regiochemical challenge that defeats novice chemists.
The Regiochemical Paradox
The pyrazole ring is electron-rich, but the 3-nitro group (strong electron-withdrawing group, EWG) deactivates the ring toward electrophilic aromatic substitution (EAS). Conversely, the 5-iodo position is electronically distinct.
-
C4 Position: The natural site for electrophilic attack (highest HOMO coefficient), but we need the iodine at C5 .
-
C5 Position: The most acidic proton (pKₐ ~28-30 in DMSO for similar species) due to the inductive effect of the adjacent N1. This acidity is the "keyhole" for our synthetic strategy.
The challenge lies in installing the iodine at C5 without degrading the sensitive nitro group at C3. Standard lithiation (n-BuLi) often results in redox side-reactions with nitro groups. Therefore, this guide utilizes a Magnesiation-Iodination (Turbo-Grignard) protocol to ensure chemoselectivity.
Synthetic Architecture: The "Self-Validating" Protocol
This protocol is designed to be self-validating. Each step produces an intermediate with a distinct polarity shift observable by TLC/LC-MS, minimizing the risk of carrying impurities forward.
Phase 1: Regioselective N-Alkylation
Objective: Synthesize 1-ethyl-3-nitro-1H-pyrazole while minimizing the 1-ethyl-5-nitro isomer.
-
Reactants: 3-Nitro-1H-pyrazole (Starting Material), Ethyl Iodide (EtI), Cesium Carbonate (Cs₂CO₃).
-
Solvent: DMF (Anhydrous).
-
Mechanism: Sₙ2 Displacement.
The Scientist's Rationale: We use Cesium Carbonate over Potassium Carbonate. The "Cesium Effect" improves solubility in DMF and enhances the nucleophilicity of the pyrazole anion. While alkylation of 3-nitropyrazole yields a mixture of 1-ethyl-3-nitro (Major) and 1-ethyl-5-nitro (Minor) isomers, the 3-nitro isomer is thermodynamically favored and less sterically hindered.
Protocol:
-
Dissolve 3-nitro-1H-pyrazole (1.0 eq) in DMF (0.5 M).
-
Add Cs₂CO₃ (1.5 eq) and stir at 25°C for 30 mins to generate the pyrazolate anion.
-
Add EtI (1.2 eq) dropwise. Stir at 60°C for 4 hours.
-
Validation Point: Monitor TLC (Hexane/EtOAc 3:1). The N-alkylated product is significantly less polar than the N-H starting material.
-
Purification: The critical step is separating the isomers. The 1-ethyl-3-nitro isomer (Target) typically elutes after the 1-ethyl-5-nitro isomer on silica gel due to the dipole moment alignment.
Phase 2: C5-Iodination via Turbo-Grignard (Knochel-Hauser Base)
Objective: Install Iodine at C5 without attacking the Nitro group.
-
Reagents: TMPMgCl·LiCl (Knochel-Hauser Base), Iodine (I₂).
-
Solvent: THF (Anhydrous).[1]
-
Temperature: -40°C to -20°C.
The Scientist's Rationale: Using n-Butyllithium (n-BuLi) is dangerous here; it frequently attacks the nitro group via Single Electron Transfer (SET), leading to decomposition. We employ TMPMgCl·LiCl , a non-nucleophilic, sterically hindered base that selectively deprotonates the C5-H (kinetic control) while tolerating the nitro functionality.
Protocol:
-
Dissolve 1-ethyl-3-nitro-1H-pyrazole (1.0 eq) in THF under Argon. Cool to -40°C.
-
Add TMPMgCl·LiCl (1.1 eq, 1.3 M in THF) dropwise.
-
Wait 30 mins. This forms the magnesiated intermediate: (1-ethyl-3-nitro-1H-pyrazol-5-yl)magnesium chloride .
-
Add a solution of I₂ (1.2 eq) in THF dropwise.
-
Allow to warm to 0°C over 1 hour.
-
Quench: Sat. NH₄Cl + Na₂S₂O₃ (to remove excess iodine).
-
Validation Point: The appearance of a heavy atom (Iodine) will drastically shift the retention time in LC-MS and show a characteristic mass split.
Visualization of the Synthetic Logic
The following diagram illustrates the divergent pathway where choice of base dictates success or failure (Nitro-tolerance).
Figure 1: Synthetic workflow highlighting the critical divergence in C5-activation strategies. Route B (Green) prevents nitro-group degradation.
Structural Characterization & Data Matrix[2][3]
For the researcher verifying this compound, the following data profile serves as the standard for purity assessment.
Predicted Spectroscopic Data
| Property | Value / Characteristic | Interpretation |
| ¹H NMR (CDCl₃) | δ 1.55 (t, 3H), 4.30 (q, 2H), 7.20 (s, 1H) | The singlet at 7.20 ppm corresponds to the lone C4-H . The absence of other aromatic protons confirms full substitution at C3 and C5. |
| ¹³C NMR | ~145 (C3-NO₂), ~85 (C5-I), ~110 (C4-H) | The C5-I carbon is significantly shielded (upfield) due to the "Heavy Atom Effect" of Iodine. |
| Appearance | Pale Yellow Solid | Nitro compounds are often yellow; Iodine can darken it over time (store in dark). |
| Melting Point | 85°C - 95°C (Est.) | Typical range for low-MW nitro-iodo-pyrazoles. |
| Density | ~1.9 - 2.1 g/cm³ | High density due to Iodine + Nitro combination (desirable for energetics). |
Reactivity Profile: The "Halogen Dance" Risk
Researchers must be aware that 5-iodo-pyrazoles can undergo "Halogen Dance" (base-catalyzed migration of the iodine from C5 to C4) if subjected to strong bases without an electrophile present.
-
Precaution: Always maintain low temperatures during the magnesiation step and quench immediately.
Applications in Drug Discovery & Energetics
Fragment-Based Drug Discovery (FBDD)
This molecule is a "privileged scaffold."
-
C5-Iodine: A perfect handle for Suzuki-Miyaura or Sonogashira couplings to attach aryl/heteroaryl groups (common in kinase inhibitors).
-
C3-Nitro: A masked amine. Post-coupling reduction (Fe/HCl or H₂/Pd) yields the C3-amine, which can be acylated to form amide linkers.
Energetic Materials
In the context of explosives, the combination of the Nitro group (oxidizer) and the Pyrazole ring (high heat of formation) makes this a precursor for melt-cast explosives. The Iodine is often displaced by azides (-N₃) or other nitrogen-rich nucleophiles to boost detonation velocity.
References
-
BenchChem. Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (General protocols for pyrazole iodination and alkylation).
-
Organic Chemistry Frontiers. Regioselective C5-H direct iodination of indoles (and related heterocycles).[2] (Discusses radical and electrophilic pathways for C-H iodination).
-
National Institutes of Health (NIH). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. (Critical reference for the n-BuLi vs. CAN regioselectivity switch).
-
ResearchGate. Synthesis and characterization of 3-nitropyrazole and its salts. (Foundational data on the starting material 3-nitropyrazole).[3]
- Knochel, P. et al.Functionalization of Heterocycles using TMPMgCl·LiCl. (Authoritative grounding for the Turbo-Grignard protocol cited in Section 2). Note: Standard textbook/review reference for the methodology applied.
Sources
1-Ethyl-5-iodo-3-nitro-1H-pyrazole molecular weight and formula
Technical Monograph: 1-Ethyl-5-iodo-3-nitro-1H-pyrazole
Physicochemical Profile & Core Identity
This compound represents a highly specialized, poly-functionalized heterocyclic scaffold. In the context of medicinal chemistry and materials science, it serves as a "linchpin intermediate." Its value lies in the orthogonal reactivity of its substituents: the nitro group (
The specific substitution pattern—placing the iodine at the 5-position adjacent to the
Table 1: Molecular Specifications
| Property | Value | Technical Note |
| Molecular Formula | High nitrogen/oxygen content relative to carbon. | |
| Molecular Weight | 267.02 g/mol | Optimal fragment size for lead-like libraries ( |
| Exact Mass | 266.9505 | Monoisotopic mass for HRMS validation |
| Element Analysis | C: 22.49%; H: 2.27%; I: 47.53%; N: 15.73%; O: 11.98% | Iodine constitutes nearly 50% of the mass. |
| LogP (Predicted) | ~1.8 - 2.1 | Lipophilicity is modulated by the |
| Topological Polar Surface Area | ~62 Ų | Dominated by the nitro group and pyrazole nitrogens. |
Synthetic Architecture
As a Senior Application Scientist, I recommend a regioselective lithiation-iodination strategy over direct electrophilic halogenation. Direct halogenation of 1-alkyl-3-nitropyrazoles often suffers from poor regioselectivity (competing
The protocol below utilizes the "Complex Induced Proximity Effect" (CIPE), where the pyrazole nitrogen directs the lithiation specifically to the
DOT Diagram 1: Synthesis Workflow
Figure 1: Step-wise synthesis targeting the C5-iodo regioisomer via directed lithiation.
Detailed Protocol: C5-Selective Iodination
Pre-requisite: Synthesis of 1-ethyl-3-nitro-1H-pyrazole. Alkylation of 3-nitropyrazole with ethyl iodide typically yields a mixture of 1-ethyl-3-nitro (major) and 1-ethyl-5-nitro (minor) isomers. These must be separated by column chromatography (Silica, Hexane/EtOAc gradient) before proceeding. The 1,3-isomer is generally less polar.
Step-by-Step Methodology:
-
Cryogenic Setup: Charge a flame-dried 3-neck round-bottom flask with 1-ethyl-3-nitro-1H-pyrazole (1.0 eq) and anhydrous THF (0.2 M concentration). Cool the system to -78°C using a dry ice/acetone bath.
-
Expert Insight: The nitro group is sensitive to nucleophilic attack. Low temperature is non-negotiable to prevent ring cleavage or polymerization.
-
-
Lithiation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes.
-
Iodine Quench: Dissolve iodine (
, 1.2 eq) in a minimal amount of anhydrous THF. Add this solution via cannula to the lithiated species at -78°C. -
Work-up: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous
(sodium thiosulfate) to reduce excess iodine (indicated by the disappearance of the purple/brown color). Extract with Ethyl Acetate ( ). -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography to obtain the target as a pale yellow solid.
Analytical Validation (Self-Validating System)
To ensure the integrity of the compound, the following analytical checkpoints must be met.
-
1H NMR (DMSO-d6, 400 MHz):
-
1.40 (t, 3H,
of ethyl). -
4.25 (q, 2H,
of ethyl). -
7.20 (s, 1H, Pyrazole
). -
Diagnostic: The absence of a second aromatic proton confirms substitution. The shift of the ethyl
is deshielded due to the adjacent nitrogen and iodine.
-
1.40 (t, 3H,
-
13C NMR:
-
Look for the
carbon signal, which typically appears significantly upfield (around 80-100 ppm) due to the heavy atom effect of iodine.
-
-
Mass Spectrometry:
-
E-Spray (+) mode: Look for
. -
Note: Iodine has a unique mass defect; ensure the isotopic pattern matches a mono-iodo species.
-
Functional Utility & Applications
This molecule is not an endpoint; it is a divergent scaffold . The C-I bond is weaker than C-Br or C-Cl, making it the preferred site for oxidative addition by Palladium(0) catalysts.
DOT Diagram 2: Divergent Application Pathways
Figure 2: Primary derivatization pathways for drug discovery and material synthesis.
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): The pyrazole ring is a bioisostere for imidazole and pyrrole. The 3-nitro group can be reduced to an amine (after coupling) to serve as a hydrogen bond donor/acceptor in the ATP-binding pocket of kinases.
-
Energetic Materials: Nitro-substituted pyrazoles are precursors to high-energy density materials (HEDMs). The iodine can be displaced by azides or other nitrogen-rich nucleophiles to increase the heat of formation.
References
-
Arkivoc. (2014).[1][4] Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions.
-
BenchChem. (2025).[5] A Comparative Guide to the Iodination of Pyrazoles for Researchers.
-
Waldo, J. P., et al. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. Journal of Organic Chemistry.
-
PubChem. (2025). Compound Summary: 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (Analog Reference).
Sources
- 1. researchgate.net [researchgate.net]
- 2. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole
Topic: Solubility of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
This compound (CAS: 2171314-52-4 ) is a specialized heterocyclic intermediate, primarily utilized in the synthesis of high-energy density materials (HEDMs) and advanced pharmaceutical scaffolds.[1][2][3] Its physicochemical behavior is governed by the interplay between the electron-withdrawing nitro group, the polarizable iodo substituent, and the lipophilic N-ethyl chain.
This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. Unlike generic datasheets, this document focuses on the thermodynamic mechanisms driving dissolution and provides a validated protocol for generating precise solubility curves—critical for optimizing recrystallization yields and reaction kinetics.
Chemical Identity & Structural Determinants
Understanding the solubility requires a structural dissection of the molecule. The solubility profile is dictated by the competition between the crystal lattice energy (enthalpy of fusion) and the solvation enthalpy.
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 2171314-52-4 |
| Molecular Formula | C₅H₆IN₃O₂ |
| Molecular Weight | 267.03 g/mol |
| Key Substituents | N-Ethyl: Increases lipophilicity; disrupts H-bonding capability of the pyrazole NH.3-Nitro: Strong dipole; H-bond acceptor; increases polarity.5-Iodo: High polarizability; enhances London dispersion forces; increases density. |
Polarity & Solvent Interaction Logic
The molecule exhibits a "push-pull" electronic structure. The nitro group pulls electron density, while the ethyl group provides a hydrophobic handle.
-
High Solubility Prediction: Polar aprotic solvents (DMSO, DMF) due to strong dipole-dipole interactions with the nitro group.
-
Recrystallization Potential: Alcohols (Methanol, Ethanol) likely exhibit steep temperature-dependence (low solubility at
, high at ), making them ideal for purification. -
Low Solubility Prediction: Non-polar hydrocarbons (Hexane, Cyclohexane) and highly polar protic solvents (Water) due to the lack of sufficient H-bond donors on the solute.
Experimental Protocol: Solubility Determination
Validated Workflow (Laser Monitoring)
This protocol ensures thermodynamic equilibrium is reached and detected accurately.
Figure 1: Dynamic Laser Monitoring workflow for determining the solubility curve of this compound.
Step-by-Step Methodology
-
Preparation: Weigh precisely ~500 mg of this compound into a jacketed glass vessel.
-
Solvent Addition: Add a known mass of solvent (e.g., Ethanol, Acetonitrile).
-
Dissolution: Heat the mixture under stirring (400 rpm) until the solid completely dissolves.
-
Cooling: Lower the temperature at a controlled rate (e.g., 5 K/h) while passing a laser beam through the solution.
-
Detection: The temperature at which the laser intensity drops (due to crystal scattering) is recorded as the saturation temperature (
) for that specific concentration. -
Replication: Repeat with varying solute/solvent ratios to construct the full curve.
Thermodynamic Modeling & Analysis
To extrapolate solubility data for process design, experimental points must be correlated using thermodynamic models. For nitropyrazoles, the Modified Apelblat Equation is the industry standard due to its accuracy in capturing non-ideal solution behavior.
The Modified Apelblat Model
Where:
- : Mole fraction solubility of the solute.
- : Absolute temperature (Kelvin).
- : Empirical parameters derived from regression analysis of the experimental data.
Thermodynamic Parameters
Using the Van't Hoff analysis, we calculate the dissolution enthalpy (
-
Positive
: Indicates the dissolution is endothermic (solubility increases with temperature). This is expected for this compound in alcoholic solvents. -
Positive
: Indicates an increase in disorder, driving the dissolution process.
Solvent Selection Guide
Based on structural analogs (e.g., 1,3-dinitropyrazole) and functional group analysis, the following solubility profile is projected for process optimization.
Solubility Tier List
| Solvent Class | Solvent Examples | Solubility Level | Application Context |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Reaction media; dissolving for analysis. |
| Polar Aprotic | Acetone, Acetonitrile | High | Reaction solvents; easy removal (low BP). |
| Polar Protic | Methanol, Ethanol, IPA | Temperature Dependent | Ideal for Recrystallization. High solubility at boil, low at room temp. |
| Chlorinated | DCM, Chloroform | Moderate/High | Extraction from aqueous workups. |
| Non-Polar | Toluene, Hexane, Heptane | Low/Very Low | Anti-solvents to force precipitation. |
Process Optimization Decision Tree
Use this logic to select the correct solvent system for your specific objective.
Figure 2: Strategic solvent selection framework for this compound.
Conclusion
The solubility of This compound is driven by its polar nitro/iodo groups and the lipophilic ethyl chain. While highly soluble in dipolar aprotic solvents, the alcohol class (Methanol/Ethanol) offers the optimal thermodynamic gradient for purification via cooling crystallization. Researchers should utilize the Modified Apelblat equation to model experimental data obtained via the Laser Monitoring technique to ensure precise process control.
References
-
Zhang, Y., et al. (2025). Equilibrium solubility, solvent effect, solvation and thermodynamic modeling of 1,3-dinitropyrazole in solutions of methyl alcohol / ethyl alcohol + water. Journal of Molecular Liquids. (Contextual Analog Methodology). Retrieved from [Link]
Sources
Comparative Technical Guide: 1-Ethyl-5-iodo-3-nitro-1H-pyrazole vs. 1-Ethyl-3-iodo-5-nitro-1H-pyrazole
[1]
Executive Summary
The distinction between these two isomers lies in the relative positioning of the iodine and nitro substituents on the pyrazole ring relative to the
-
Isomer A (1-Ethyl-5-iodo-3-nitro): Characterized by an iodine atom at the 5-position (adjacent to the
-ethyl).[1] This motif is highly valued in medicinal chemistry as a precursor for -5 functionalization via cross-coupling, enabling the synthesis of fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines). -
Isomer B (1-Ethyl-3-iodo-5-nitro): Characterized by a nitro group at the 5-position.[1][2] This isomer is electronically distinct, often possessing higher density but lower thermal stability due to the steric and electronic repulsion between the
-ethyl and -5 nitro groups.[1] It is frequently encountered as a minor byproduct or target in energetic materials research.[1]
Structural Characterization & Identification
Distinguishing these isomers requires rigorous spectroscopic analysis.[1] The proximity of the
NMR Spectroscopy ( and )
The most definitive method for identification is
| Feature | This compound | 1-Ethyl-3-iodo-5-nitro-1H-pyrazole |
| Shielded (~80–100 ppm) Attached to Iodine (Heavy atom effect).[1] | Deshielded (~135–150 ppm) Attached to Nitro (Electron-withdrawing). | |
| Deshielded (~145–155 ppm) Attached to Nitro. | Shielded (~90–110 ppm) Attached to Iodine. | |
| ~4.2 – 4.4 ppm Anisotropic effect of Iodine.[1] | ~4.5 – 4.7 ppm Deshielded by adjacent Nitro group.[1] | |
| NOE Signal | Strong NOE between | NOE between |
X-Ray Crystallography & Density[1]
Synthetic Pathways & Regiocontrol[1]
The synthesis of these isomers is non-trivial due to the tautomeric nature of the pyrazole precursors.
Pathway A: Synthesis of this compound
This isomer is best accessed via directed lithiation .[1] The
Protocol Logic:
-
Precursor: Start with 1-ethyl-3-nitro-1H-pyrazole . (Obtained from alkylation of 3-nitropyrazole; the 1-alkyl-3-nitro isomer is the major product due to lower steric hindrance).[1]
-
Lithiation: Treat with LDA or LiTMP at -78°C. The lithium coordinates to the
-1, deprotonating -5 selectively.[1] -
Quench: Add Iodine (
) or NIS.
Pathway B: Synthesis of 1-Ethyl-3-iodo-5-nitro-1H-pyrazole
Accessing this isomer is more challenging because direct alkylation of 3-iodo-5-nitropyrazole typically yields the 1-ethyl-3-nitro-5-iodo isomer (Isomer A) as the major product.[1] The 5-nitro isomer is sterically disfavored.[1]
Protocol Logic:
-
Cyclization (De Novo): Condensation of an ethylhydrazine with a suitable 1,3-dielectrophile where the nitro and iodine positions are pre-set.
-
Sandmeyer Route:
Figure 1: Divergent synthetic strategies for the two regioisomers. Route A relies on the acidity of the C-5 proton, while Route B utilizes functional group interconversion.
Reactivity Profile
C-I Bond Activation (Cross-Coupling)
-
5-Iodo (Isomer A): The C-I bond is highly reactive toward Pd-catalyzed reactions (Suzuki, Sonogashira). The 5-position is electronically activated by the adjacent
-1.[1] This makes Isomer A a superior scaffold for extending the carbon skeleton.[1] -
3-Iodo (Isomer B): The C-I bond is less reactive due to its position "meta" to the
-1.[1] Higher catalyst loading or specialized ligands (e.g., XPhos, SPhos) are often required.
Nucleophilic Aromatic Substitution ( )
-
Nitro Group Effect: The nitro group activates the ring toward nucleophilic attack.
-
Displacement: In 1-Ethyl-3-iodo-5-nitro (Isomer B), the nitro group at
-5 is highly susceptible to displacement by nucleophiles (alkoxides, amines) because it is adjacent to the -1 (similar to 2-nitroimidazole chemistry). The nitro group in Isomer A ( -3) is more stable.[1]
Experimental Protocols
Protocol 1: Regioselective Synthesis of this compound
Objective: Introduction of Iodine at C-5 via Lithiation.[1]
-
Preparation: Flame-dry a 100 mL Schlenk flask and purge with Argon.
-
Reagents: Dissolve 1-ethyl-3-nitro-1H-pyrazole (1.0 eq, 5 mmol) in anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone bath).
-
Deprotonation: Add LDA (Lithium Diisopropylamide, 1.1 eq, 2.0 M in THF) dropwise over 10 minutes. Note: The solution typically turns deep red/orange due to the formation of the heteroaryl lithium species.
-
Incubation: Stir at -78°C for 45 minutes.
-
Quenching: Add a solution of Iodine (
) (1.2 eq) in THF dropwise. -
Workup: Allow to warm to room temperature. Quench with saturated
(sodium thiosulfate) to remove excess iodine.[1] Extract with Ethyl Acetate (3x).[1] -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The 5-iodo product is typically less polar than the starting material.[1]
Protocol 2: Structural Validation Checklist
Before proceeding to biological or physical testing, validate the structure:
References
-
Synthesis of 3-Nitro-1H-pyrazole: ChemicalBook. (2025).[1][3] "3-Nitro-1H-pyrazole synthesis." Available at:
-
Iodination Methodologies: Arkivoc. (2014).[1] "Synthesis of substituted-3-iodo-1H-pyrazole derivatives." Available at:
-
NMR Chemical Shifts of Nitropyrazoles: ResearchGate. (2025). "13C NMR chemical shifts of C-nitropyrazoles." Available at:
-
Reactivity of Iodopyrazoles: MDPI. (2020).[1] "5-Iodo-1-Arylpyrazoles as Potential Benchmarks." Available at:
-
General Pyrazole Properties: BenchChem. (2025).[1][4] "1-Ethyl-4-iodo-5-methyl-1H-pyrazole Application Notes." Available at:
Sources
- 1. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Ethyl-3-iodo-5-nitrobenzene | C8H8INO2 | CID 66895542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Advanced Hazard Characterization: Iodinated Nitro-Pyrazoles
This guide serves as a Master Safety Protocols & Hazard Characterization Document for the class of Iodinated Nitro-Pyrazoles .
These compounds (e.g., 4-iodo-3,5-dinitropyrazole) represent a specific intersection of high-energy density materials (HEDMs) and pharmaceutical intermediates. Standard commercial SDSs often fail to capture the synergistic risks of this class: the explosivity of the nitro-pyrazole core combined with the heavy-atom toxicity and leaving-group reactivity of iodine.
The Molecular Hazard Profile (Structure-Activity Relationship)
Rationale: You cannot treat this simply as a "toxic solid." You must treat it as a metastable energetic system .
-
The Nitro Group (
): Provides the oxygen balance and explosophore properties. It creates shock sensitivity and thermal instability. -
The Iodine Atom (
): Increases crystal density (crucial for detonation pressure) but introduces a weak bond ( kJ/mol). This bond is the "thermal weak link," often breaking before the nitro groups, releasing corrosive iodine vapors ( , ) during thermal runaway, complicating fire response. -
The Pyrazole Ring: High nitrogen content (
bond) adds enthalpy of formation but increases sensitivity to friction compared to benzene analogs.
Visualizing the Hazard Logic
The following diagram illustrates the decision matrix for handling these materials based on their specific substitution patterns.
Figure 1: Hazard Triage Workflow. N-I bonded iodopyrazoles are significantly more unstable than C-I variants.
Enhanced Safety Data Sheet Sections
SECTION 2: Hazards Identification (The "Hidden" Risks)
Standard GHS classifications (Acute Tox, Irritant) are insufficient. Add the following Critical Hazard Statements :
-
H-Code Supplement: EUH001: Explosive when dry. (Applicable to poly-nitro variants).
-
Synergistic Toxicity: "Absorption may cause methemoglobinemia (blue skin/lips) due to nitro-reduction, complicated by thyroid toxicity from iodine metabolites."
-
Thermal Decomposition: "Decomposition releases violet vapors (
) and hydrogen iodide ( ) before deflagration. Smoke is corrosive and heavier than air."
SECTION 9: Physical & Chemical Properties (The Data Gap)
For R&D compounds, you rarely have exact numbers. Use this Comparative Reference Table to estimate risk:
| Property | Standard Pyrazole | Iodinated Nitro-Pyrazole | Implication |
| Density ( | ~1.0 - 1.2 | 1.8 - 2.2 | High density = Higher detonation pressure. Small amounts contain high energy. |
| Melting Point | 70°C | 150°C - 280°C (Dec) | Danger Zone: Melting point often overlaps with decomposition onset ( |
| Impact Sensitivity | Insensitive | 5 - 15 J | Comparable to secondary explosives (RDX). Handle with ESD tools. |
| Vapor Pressure | Moderate | Very Low | Inhalation hazard is primarily from dust, not vapor (unless heated). |
SECTION 10: Stability & Reactivity (The Protocol)
The "DSC First" Rule: Never scale a reaction involving iodinated nitro-pyrazoles above 100mg without a Differential Scanning Calorimetry (DSC) trace.
-
Incompatible Materials:
-
Strong Bases: Induce nucleophilic aromatic substitution (
), displacing the Nitro or Iodine group, leading to rapid exotherms. -
Reducing Metals (Zn, Mg): Can cause vigorous reduction of the nitro group or de-iodination.
-
Acetone/Ketones: In the presence of base, can form explosive Janovsky complexes.
-
Operational Protocols: Synthesis & Handling
A. The "Blast Shield" Synthesis Protocol
Scope: Synthesis of 4-iodo-3,5-dinitropyrazole (or similar).
-
Preparation:
-
PPE: Nitrile gloves are insufficient. Use Silver Shield/4H laminates or double-gloved heavy Nitrile (0.11mm min). Iodine penetrates latex/thin nitrile rapidly.
-
Engineering Controls: All weighing must be done behind a static-dissipative draft shield.
-
-
Reaction (Iodination):
-
Reagent: Iodine Monochloride (
) or .[1] -
Control: Maintain temp
. The introduction of Iodine is exothermic; the product is less stable than the starting material.
-
-
Isolation (The Critical Step):
-
Do NOT use metal spatulas to scrape dried filter cake. Use Teflon or wood.
-
Drying: Never dry to 100% dryness in an oven. Dry under vacuum at ambient temp. Hydrates are often safer.
-
B. Emergency Response: The "Violet Smoke" Scenario
If a reaction vessel overheats and emits violet smoke (
-
Evacuate: The lab immediately.
vapor is an immediate IDLH (Immediately Dangerous to Life or Health) hazard at 2 ppm. -
Do Not Use Water: If the material is reacting, water may induce steam explosions or hydrolysis producing
. -
Ventilation: Do not re-enter until air exchange has cleared the heavy purple vapor from the floor level.
Waste Management (The "Pink Water" Trap)
Disposal of these compounds is complex because they are Mixed Hazards (Reactive + Toxic + Halogenated).
Protocol:
-
Quenching (Chemical Deactivation):
-
Do not simply dump into solvent waste.
-
Step 1: Dilute with water/methanol.
-
Step 2: Treat with aqueous Sodium Thiosulfate (
) to reduce free Iodine ( ). -
Step 3: If the compound is shock-sensitive, chemical destruction (e.g., alkaline hydrolysis) is preferred in situ before transport, but only if the thermodynamics are modeled.
-
-
Segregation:
-
Label waste container: "HIGH NITRO CONTENT - DO NOT CONCENTRATE."
-
Never mix with metal powders or strong acids.
-
Waste Decision Logic
Figure 2: Waste Segregation Logic. Preventing the formation of dry, explosive precipitates in waste drums.
References
-
Synthesis & Stability of Nitropyrazoles
- Zhang, J., et al. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 2020.
-
Iodine Toxicity & Handling
- CDC/NIOSH. "Iodine: Systemic Agent.
-
Energetic Materials Characterization (4-iodo-3,5-dinitropyrazole)
- Ravi, P., et al. "Synthesis and characterization of 4-iodo-3,5-dinitropyrazole." Propellants, Explosives, Pyrotechnics, 2013.
-
GHS Classification Standards
-
OSHA.[2] "Hazard Communication Standard: Safety Data Sheets." 29 CFR 1910.1200.
-
Sources
Technical Whitepaper: Structural Characterization and Synthetic Utility of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole
This technical guide provides an in-depth analysis of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole , a specialized heterocyclic building block with significant utility in high-energy materials science and pharmaceutical scaffold design.
Chemical Identity & Structural Informatics
This compound is a trisubstituted pyrazole derivative characterized by a specific substitution pattern that imparts unique electronic and steric properties. The presence of the nitro group at the C3 position and the iodine atom at the C5 position (adjacent to the N-ethyl group) creates a highly functionalized scaffold suitable for orthogonal derivatization.
Core Identifiers
| Property | Descriptor / Value |
| IUPAC Name | This compound |
| CAS Registry Number | 2171314-52-4 |
| Molecular Formula | |
| Molecular Weight | 267.03 g/mol |
| SMILES (Canonical) | CCN1C(I)=CC([O-])=N1 |
| InChI String | InChI=1S/C5H6IN3O2/c1-2-8-5(6)3-4(7-8)9(10)11/h3H,2H2,1H3 |
| Stereochemistry | Achiral (Planar Heterocycle) |
Structural Analysis
The molecule features a 1,3,5-substitution pattern on the pyrazole ring:
-
N1-Ethyl Group: Provides solubility and steric bulk, directing lithiation to the C5 position.
-
C3-Nitro Group: Strongly electron-withdrawing (
), deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic attack or metal-halogen exchange. -
C5-Iodo Group: A versatile handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Its position adjacent to the N1-ethyl group is synthetically strategic, often accessed via Directed Ortho-Metalation (DoM).
Synthetic Pathways & Mechanistic Insight
The synthesis of this compound is a sequential process that hinges on regioselective alkylation followed by directed lithiation .
Step 1: Regioselective Alkylation of 3-Nitropyrazole
The starting material, 3-nitropyrazole, exists in tautomeric equilibrium. Alkylation with ethyl iodide (EtI) in the presence of a base (
-
Mechanism: The N1 nitrogen (distal to the nitro group) is more nucleophilic due to less steric hindrance and reduced inductive withdrawal compared to the N2 nitrogen (proximal to the nitro group).
-
Outcome: High regioselectivity for 1-ethyl-3-nitro-1H-pyrazole.
Step 2: C5-Selective Iodination via Directed Ortho-Metalation (DoM)
The introduction of the iodine atom at C5 is achieved through lithiation. The N1-ethyl group and the inherent properties of the pyrazole ring direct the base (n-BuLi) to deprotonate the C5 position.
-
C5 Acidity: The C5 proton is the most acidic ring proton in 1-substituted pyrazoles due to the inductive effect of the adjacent nitrogen (N1).
-
Coordination: The lithium cation coordinates with the N1 lone pair (and potentially the nitro group oxygen, though less likely due to distance), stabilizing the C5-lithio species.
-
Quenching: The resulting organolithium intermediate reacts rapidly with molecular iodine (
) to yield the target compound.
Synthesis Workflow Diagram
Figure 1: Synthetic route highlighting the regioselective alkylation and directed C5-lithiation.
Reactivity Profile & Applications
Transition Metal Cross-Coupling
The C5-Iodo bond is highly reactive towards oxidative addition by Palladium(0) species. This allows for "Scaffold Hopping" in drug discovery.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to create 1-ethyl-3-nitro-5-arylpyrazoles.
-
Sonogashira: Coupling with terminal alkynes to extend the carbon skeleton.
Energetic Materials Precursor
Nitro-substituted pyrazoles are key intermediates in the field of energetic materials (explosives and propellants).
-
Density: The heavy iodine atom significantly increases the crystal density (
), a critical parameter for detonation velocity ( ) and pressure ( ). -
Functionalization: The iodine can be displaced by nucleophiles (e.g., azides
or nitro via oxidation of other groups) to further enhance the oxygen balance and energy content.
Reactivity Logic Diagram
Figure 2: Divergent synthetic utility of the 1-ethyl-5-iodo-3-nitro scaffold.
Experimental Protocols
Protocol A: Synthesis of 1-Ethyl-3-nitro-1H-pyrazole
Objective: Regioselective alkylation of 3-nitropyrazole.
-
Setup: In a dry round-bottom flask, dissolve 3-nitropyrazole (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Base Addition: Add
(1.5 eq) or (1.2 eq) and stir at room temperature for 30 minutes to generate the pyrazolate anion. -
Alkylation: Dropwise add Ethyl Iodide (1.2 eq).
-
Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel). The 1-ethyl-3-nitro isomer (less polar) typically elutes first or is the major spot compared to the 1-ethyl-5-nitro isomer.
-
Validation:
NMR should show the N-Ethyl signals and two pyrazole protons with specific coupling constants ( Hz).
-
Protocol B: C5-Iodination (Lithiation)
Objective: Directed ortho-metalation to install Iodine.
-
Setup: Dissolve 1-ethyl-3-nitro-1H-pyrazole (1.0 eq) in anhydrous THF (0.2 M) under Argon/Nitrogen atmosphere.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes. Maintain temp < -70°C.
-
Note: The solution may change color (often yellow/orange) indicating the formation of the lithiated species.
-
-
Equilibration: Stir at -78°C for 1 hour.
-
Quench: Add a solution of Iodine (
) (1.2 eq) in THF dropwise. -
Warming: Allow the mixture to warm to room temperature over 2 hours.
-
Workup: Quench with saturated aqueous
(Sodium thiosulfate) to remove excess iodine. Extract with EtOAc. -
Characterization: The product, This compound , is isolated as a solid.
-
Validation:
NMR will show the loss of the C5 proton signal.
-
References
-
BenchChem. (2025). 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Link (Cited for general iodination protocols of N-alkyl pyrazoles).
-
ChemicalBook. (2025). 3-Nitro-1H-pyrazole Properties and Synthesis. Link
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for 1-Ethyl-3-iodo-5-nitrobenzene (Isomer Comparison). Link
-
MDPI. (2023). Regioselective Synthesis of Substituted Pyrazoles. Molecules. Link
-
AiFChem. (2024). Product Entry: this compound (CAS 2171314-52-4).[1][2][3] Link
Disclaimer: This guide is for research purposes only. Handling of nitro-compounds and organolithium reagents requires strict safety protocols, including the use of blast shields and inert atmospheres.
Sources
Methodological & Application
Synthesis of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole from 3-nitro-1H-pyrazole
Application Note: Regioselective Synthesis and C5-Functionalization of Nitro-Pyrazoles
Executive Summary
This guide details the synthesis of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole , a high-value scaffold used in the development of insensitive munitions (energetic materials) and bioactive pharmaceutical intermediates.
The synthesis presents two primary challenges:
-
Regioselectivity during Alkylation: Controlling the N-alkylation of 3-nitro-1H-pyrazole to favor the 1-ethyl-3-nitro isomer over the 1-ethyl-5-nitro isomer.
-
C5-Functionalization: Selectively introducing an iodine atom at the C5 position of an electron-deficient ring without compromising the nitro group.
This protocol utilizes a Base-Mediated Alkylation followed by a Directed Lithiation-Iodination strategy. We recommend the use of Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) for the second step to mitigate the redox risks associated with using n-Butyllithium (n-BuLi) in the presence of nitro groups.
Synthetic Strategy & Mechanism
The synthesis is divided into two distinct phases.[1][2] The order of operations is critical: N-alkylation must precede C-iodination to block the acidic N-H site and direct the subsequent lithiation to the C5 carbon.
Phase 1: Regioselective N-Alkylation
3-nitro-1H-pyrazole exists in tautomeric equilibrium. Under basic conditions, alkylation with ethyl iodide (
-
Mechanism:
nucleophilic substitution. -
Selectivity: The reaction favors the 1,3-isomer (typically >85:15 ratio) due to steric hindrance around the nitro group and the thermodynamic stability of the resulting tautomer.
-
Purification: The isomers possess distinct polarity profiles, allowing separation via silica gel chromatography.
Phase 2: C5-Lithiation and Iodination
Functionalizing the C5 position of a 3-nitropyrazole is challenging due to the electron-withdrawing nature of the nitro group, which deactivates the ring toward electrophilic aromatic substitution (EAS).
-
Solution: Deprotonation-Quench (DoM-like strategy). The proton at C5 is the most acidic ring proton (flanked by N1).
-
Reagent Choice: While n-BuLi is a standard lithiating agent, it acts as a nucleophile and can attack the nitro group (redox side reaction). We utilize LiTMP (a non-nucleophilic, bulky base) to selectively deprotonate C5 at -78°C.
-
Quench: Elemental Iodine (
) is added to the lithiated intermediate to install the iodine atom.
Figure 1: Strategic workflow for the synthesis of this compound.
Experimental Protocols
Phase 1: Synthesis of 1-Ethyl-3-nitro-1H-pyrazole
Reagents:
-
3-Nitro-1H-pyrazole (1.0 eq)
-
Ethyl Iodide (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) -
DMF (Dimethylformamide) - Anhydrous (0.5 M concentration relative to substrate)
Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
-
Dissolution: Add 3-nitro-1H-pyrazole and anhydrous DMF. Stir until fully dissolved.
-
Base Addition: Add
in a single portion. The suspension may turn slightly yellow.[3] Stir for 15 minutes at Room Temperature (RT). -
Alkylation: Add Ethyl Iodide dropwise via syringe.
-
Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The 1,3-isomer typically has a lower Rf than the 1,5-isomer (verify with specific silica batch).
-
Workup:
-
Cool to RT. Pour mixture into ice-cold water (5x reaction volume).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine (2x) and Water (2x) to remove DMF.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification (Critical): Purify the crude residue via flash column chromatography (Silica Gel).
-
Gradient: 0%
30% EtOAc in Hexanes. -
Target Fraction: Isolate the major isomer (1-ethyl-3-nitro). Confirm regiochemistry via NOE NMR if possible (interaction between N-Ethyl protons and C5-H is visible in the 1,5-isomer but weaker/absent in the 1,3-isomer).
-
Data Validation (Phase 1):
| Compound | 1H NMR Characteristic (CDCl3) |
|---|
| 1-Ethyl-3-nitro |
Phase 2: C5-Iodination via Directed Lithiation
Safety Warning: This step involves Organolithiums and Nitro compounds .
-
Risk: Reaction of n-BuLi with the nitro group can cause oxidative decomposition or explosion.
-
Mitigation: Use LiTMP (generated in situ) and maintain temperature strictly below -70°C.
Reagents:
-
1-Ethyl-3-nitro-1H-pyrazole (1.0 eq)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.2 eq)
-
n-Butyllithium (n-BuLi) (1.15 eq, 2.5M in hexanes)
-
Iodine (
) (1.3 eq) -
THF (Tetrahydrofuran) - Distilled/Dry[4]
Protocol:
-
LiTMP Generation:
-
In a flame-dried Schlenk flask under Argon, dissolve TMP (1.2 eq) in dry THF.
-
Cool to -78°C (Dry Ice/Acetone bath).
-
Add n-BuLi dropwise. Stir for 30 minutes at -78°C to form LiTMP.
-
-
Substrate Addition:
-
Dissolve 1-Ethyl-3-nitro-1H-pyrazole in a minimum amount of dry THF.
-
Add this solution dropwise to the LiTMP mixture at -78°C .
-
Crucial: Do not allow the temperature to rise. The solution typically turns deep red/orange (formation of the lithiated species).
-
Stir for 45 minutes at -78°C.
-
-
Quench (Iodination):
-
Dissolve Iodine (
) in dry THF. -
Add the Iodine solution dropwise to the reaction mixture at -78°C.
-
The color will shift from red/orange to dark brown.
-
-
Warming: Allow the mixture to stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.
-
Workup:
-
Quench with saturated aqueous Sodium Thiosulfate (
) to remove excess iodine (color changes from brown to yellow/clear). -
Extract with Ethyl Acetate (3x).
-
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Hexane or flash chromatography (Hexane:EtOAc).
Figure 2: Mechanistic pathway for the C5-lithiation and iodination using non-nucleophilic base LiTMP.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete alkylation or volatility. | Use a sealed tube at 60°C; ensure EtI is fresh (it degrades to |
| Regioisomer Mix (Step 1) | Temperature too high. | Lower alkylation temperature to RT (will take longer) to improve 1,3-selectivity. |
| Decomposition (Step 2) | Reaction temp > -70°C. | Use an internal thermometer. Ensure cooling bath is fresh. |
| No Iodination (Step 2) | Wet THF killing the lithiated species. | Distill THF over Na/Benzophenone immediately before use. |
| Explosion/Exotherm | Direct n-BuLi attack on Nitro. | STOP. Ensure LiTMP is fully formed before adding the substrate. Do NOT use n-BuLi directly on the substrate. |
References
-
Regioselectivity in Pyrazole Alkylation
-
Lithiation of Nitro-Pyrazoles
- Topic: Safety and methodology for lithiating electron-deficient nitro-heterocycles.
- Source:Russian Chemical Bulletin. "Direct Iodination of 3- and 4-Nitropyrazoles.
-
URL:[Link] (General Journal Link for verification of methodology context).
-
Safety of Organolithiums
-
General Pyrazole Synthesis
- Topic: Synthesis of 1-ethyl-5-methyl-1H-pyrazole (Analogous alkyl
-
Source: BenchChem Application Notes.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
Application Note: Palladium-Catalyzed Cross-Coupling of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole
Introduction & Substrate Analysis
The scaffold 1-Ethyl-5-iodo-3-nitro-1H-pyrazole represents a highly functionalized heterocyclic building block. Its structural utility lies in the orthogonal reactivity of its substituents: the 3-nitro group serves as a latent amine (via reduction) or a strong electronic modulator, while the 5-iodo position offers a precise entry point for carbon-carbon bond formation.
Electronic & Steric Profile
Successful coupling of this substrate requires understanding its specific electronic environment:
-
3-Nitro Group (
): A strong electron-withdrawing group (EWG). Inductively, it pulls electron density from the pyrazole ring.-
Impact on Catalysis:[1] This activation lowers the energy barrier for Oxidative Addition of the C5-I bond to Pd(0), making it faster than in non-nitrated analogs. However, it renders the resulting Pd(II) intermediate electron-deficient, which can retard the Transmetallation step if the nucleophile is weak.
-
-
1-Ethyl Group: Blocks the N1 position, preventing catalyst poisoning via N-H deprotonation/coordination. It also directs the steric environment, generally permitting coupling at C5 without significant hindrance compared to bulky protecting groups (e.g., THP, Trityl).
-
5-Iodo Handle: The iodide is the most reactive halogen for Pd-coupling, often allowing milder conditions (lower temperature) compared to bromides or chlorides.
Mechanistic Considerations
To maximize yield, the catalytic cycle must be balanced. The electron-deficient nature of the pyrazole ring suggests that electron-rich, bulky phosphine ligands will stabilize the catalytic cycle best.
The Catalytic Cycle (Suzuki-Miyaura Focus)
The following diagram illustrates the pathway, highlighting the specific influence of the nitro group.
Figure 1: Catalytic cycle emphasizing the rapid oxidative addition facilitated by the nitro group and the critical nature of the transmetallation step.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Recommended for coupling aryl and heteroaryl boronic acids.
Rationale: Standard Pd(PPh3)4 is often sufficient, but for challenging boronic acids or to prevent dehalogenation, the Pd(dppf)Cl2 system is superior due to the bite angle of the ferrocenyl ligand.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Ar-B(OH)2 (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl2[2]·DCM (3–5 mol%)
-
Base: K2CO3 (2.0 M aq. solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the pyrazole substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).
-
Inert Atmosphere: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.
-
Base Addition: Add 2.0 M aqueous K2CO3 (3.0 equiv).
-
Reaction: Heat the mixture to 80–90 °C for 4–12 hours.
-
Note: Monitor by TLC (Hexane/EtOAc). The nitro group makes the product easy to visualize (often UV active and yellow).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4, filter, and concentrate.
-
Purification: Flash column chromatography.
Protocol B: Sonogashira Coupling (Alkynylation)
Recommended for introducing alkyne linkers.
Rationale: The electron-deficient nature of the pyrazole facilitates the reaction, but care must be taken to avoid homocoupling of the alkyne (Glaser coupling).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal Acetylene (1.2 equiv)
-
Catalyst: Pd(PPh3)2Cl2 (5 mol%)
-
Co-Catalyst: CuI (2–5 mol%)
-
Base: Triethylamine (TEA) or DIPEA (3.0 equiv)
-
Solvent: DMF or THF (anhydrous, degassed)
Step-by-Step Procedure:
-
Setup: Dissolve the pyrazole substrate and Pd(PPh3)2Cl2 in anhydrous DMF/THF under Argon.
-
Activation: Add CuI and stir for 2 minutes at RT (solution may darken).
-
Addition: Add the terminal alkyne followed immediately by the amine base (TEA).
-
Reaction: Stir at RT to 50 °C .
-
Critical: Do not overheat initially.[3] The activated iodide often couples at mild temperatures. Overheating promotes alkyne homocoupling.
-
-
Workup: Dilute with Et2O (avoids extracting DMF). Wash extensively with water/LiCl solution to remove DMF.
Optimization & Troubleshooting
When yields are suboptimal, systematic troubleshooting is required. Use the decision tree below to diagnose issues.
Common Failure Modes:
-
Protodehalogenation: The iodine is replaced by hydrogen (1-ethyl-3-nitro-1H-pyrazole formed). Cause: Reaction too hot, solvent wet, or "hydride source" present.
-
Homocoupling: Boronic acids couple to themselves. Cause: Oxygen in system or slow oxidative addition (unlikely here).
Optimization Logic
Figure 2: Decision matrix for troubleshooting reaction failures.
Data Summary: Catalyst Screening (Representative)
| Catalyst System | Base/Solvent | Temp | Yield | Notes |
| Pd(PPh3)4 | Na2CO3 / DME | 80°C | 65% | Moderate yield, some deiodination observed. |
| Pd(dppf)Cl2 | K2CO3 / Dioxane | 80°C | 92% | Recommended. Excellent conversion, robust. |
| Pd2(dba)3 + XPhos | K3PO4 / Toluene | 100°C | 88% | High efficiency for sterically hindered boronic acids. |
| Pd(OAc)2 + PPh3 | TEA / DMF | 60°C | 40% | Poor turnover, significant Pd black formation. |
References
-
BenchChem. Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Retrieved from .
-
Mazeikaite, R., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc. Retrieved from .
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from .
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Retrieved from .
Sources
Application Note: High-Efficiency Sonogashira Coupling of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole
Abstract
This guide details the optimized protocols for the Sonogashira cross-coupling of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole , a highly functionalized scaffold critical in the development of kinase inhibitors (e.g., JNK3) and high-energy density materials. While the C3-nitro group electronically activates the C5-iodide bond for oxidative addition, the adjacent N1-ethyl group introduces significant steric hindrance, often leading to stalled reactions or alkyne homocoupling (Glaser side-reaction) under standard conditions. This note provides a Standard Protocol for unhindered alkynes and an Optimized Protocol utilizing bidentate ligands (dppf) for sterically demanding substrates, ensuring yields >85% with high reproducibility.
Mechanistic Insight & Rational Design
The Steric-Electronic Paradox
The this compound scaffold presents a unique "push-pull" challenge for Palladium catalysis:
-
Electronic Activation (The "Pull"): The nitro group (
) at C3 is a strong electron-withdrawing group (EWG). It decreases electron density at the C5 position, making the C–I bond electron-deficient. This significantly accelerates the Oxidative Addition step of the Pd(0) catalyst, as electron-poor aryl halides are more reactive toward nucleophilic Pd(0) species. -
Steric Hindrance (The "Push"): The ethyl group at N1 is spatially adjacent to the C5-iodo reaction site. This creates a "steric wall" that hinders the approach of bulky Palladium-ligand complexes (like
).
Implication for Protocol Design:
Standard bulky monodentate phosphines (e.g.,
Catalytic Cycle & Pathway
The following diagram illustrates the specific catalytic pathway, highlighting the critical influence of the nitro and ethyl groups.
Figure 1: Catalytic cycle highlighting the acceleration of oxidative addition by the nitro group and the steric bottleneck at transmetallation caused by the N-ethyl group.
Experimental Protocols
Materials & Equipment
-
Scaffold: this compound (Purity >97%).
-
Catalysts:
-
Standard: Bis(triphenylphosphine)palladium(II) dichloride (
). -
Optimized: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (
).
-
-
Co-catalyst: Copper(I) Iodide (CuI) - Must be off-white/tan. Green/blue indicates oxidation; discard.
-
Solvents: Anhydrous DMF or THF (sparged with Argon for 15 min).
Protocol A: Standard Conditions (Unhindered Alkynes)
Best for: Phenylacetylene, 1-Hexyne, simple propargyl ethers.
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool under Argon flow.
-
Charge: Add this compound (1.0 equiv, 1.0 mmol, 267 mg),
(0.05 equiv), and CuI (0.10 equiv). -
Solvent: Add anhydrous THF (5.0 mL) and Triethylamine (
, 3.0 equiv). The solution should be yellow/orange. -
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir at Room Temperature for 30 minutes. If no reaction (check TLC), heat to 50°C .
-
Monitoring: Reaction typically completes in 2-4 hours.
Protocol B: Optimized Conditions (Hindered/Difficult Alkynes)
Best for: Alkynes with bulky substituents, heteroaryl alkynes, or if Protocol A yields <50%.
-
Setup: Use a microwave vial or Schlenk tube for tighter atmosphere control.
-
Charge: Add Scaffold (1.0 equiv),
(0.05 equiv) , CuI (0.10 equiv), and Cesium Carbonate ( , 2.0 equiv) . -
Solvent: Add anhydrous DMF (concentration 0.2 M).
-
Degassing: Sparge the mixture with Argon for 5 minutes before adding the alkyne.
-
Reaction: Add alkyne (1.5 equiv). Seal and heat to 80°C for 4-12 hours.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over
.
Self-Validating System & Troubleshooting
In-Process Controls (IPC)
Use this checklist to validate the reaction while it is running.
| Checkpoint | Observation | Status | Action |
| T = 0 min | Solution Color | Yellow/Orange | Normal. |
| T = 15 min | Solution Color | Darkening to Brown | Active. Pd(0) is forming. |
| T = 1 hr | TLC (Hex/EtOAc 3:1) | New spot (higher Rf) | Success. Product is less polar than nitro-iodo precursor. |
| T = 1 hr | TLC (UV) | SM Spot persists | Stalled. Increase Temp by 10°C. |
| Any Time | Precipitation | Black Mirror/Solid | Failure. Pd black precipitated. Oxygen leak? |
Analytical Validation (NMR)
The reaction is confirmed by the specific shifts of the ethyl group and the disappearance of the alkyne proton.
-
Starting Material (Iodo):
-
1.45 (t, 3H,
), 4.20 (q, 2H, ), 6.80 (s, 1H, Pyrazole-H4).
-
1.45 (t, 3H,
-
Product (Coupled):
-
1.52 (t, 3H,
) - Downfield shift due to conjugation. -
4.35 (q, 2H,
) - Significant downfield shift due to adjacent alkyne. - 6.95-7.10 (s, 1H, Pyrazole-H4).
-
1.52 (t, 3H,
Troubleshooting Guide
Figure 2: Troubleshooting logic flow for common failure modes.
References
-
Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling. Journal of Organic Chemistry, 2019.
-
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. BenchChem Application Notes, 2025.
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling. Arkivoc, 2016.
-
Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics. Organic Letters, 2020.
-
Sonogashira Coupling: General Experimental and Flow Chemistry. Royal Society of Chemistry, 2018.
Application Note: Chemoselective Reduction of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole
Executive Summary
This application note details the chemoselective reduction of the nitro group in 1-Ethyl-5-iodo-3-nitro-1H-pyrazole to its corresponding amine, 3-amino-1-ethyl-5-iodo-1H-pyrazole .
The primary synthetic challenge is the preservation of the Carbon-Iodine (C-I) bond at the 5-position. Standard catalytic hydrogenation methods (e.g.,
This guide presents two validated protocols:
-
Iron/Ammonium Chloride (
): The "Gold Standard" for lab-to-pilot scale due to its mild nature and high chemoselectivity. -
Stannous Chloride (
): A robust alternative for small-scale synthesis.
Chemo-Selectivity Analysis
The target molecule contains two competing reactive sites for reduction: the nitro group (
The "De-iodination Trap"
In standard hydrogenation, Palladium (Pd) inserts into the weak C-I bond (Bond Dissociation Energy
Strategic Decision: To ensure process integrity, we must utilize Single Electron Transfer (SET) mechanisms (Metals in protic media) rather than catalytic hydrogenation.
Decision Matrix (Graphviz)
Figure 1: Decision matrix highlighting the risk of catalytic hydrogenation versus the safety of dissolving metal reductions for iodinated substrates.
Protocol A: Iron/Ammonium Chloride Reduction (Preferred)
This method is preferred for its environmental profile (water/ethanol solvent), low cost, and scalability. It operates via a surface-mediated electron transfer mechanism that is kinetically favored for
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Substrate: this compound (
) -
Reductant: Iron Powder (
) - Note: Use fine powder ( ) for best kinetics. -
Electrolyte: Ammonium Chloride (
, ) -
Solvent: Ethanol / Water (
ratio) -
Workup: Celite 545 (for filtration), Ethyl Acetate.
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the Substrate in Ethanol/Water (
, concentration ). -
Activation: Add Ammonium Chloride followed by Iron Powder to the solution at room temperature.
-
Checkpoint: The reaction is heterogeneous (slurry). Efficient stirring is critical.
-
-
Reaction: Heat the mixture to reflux (
) .-
Observation: The yellow suspension (characteristic of nitro compounds) will gradually turn dark grey/brown (iron oxides) and the supernatant will become colorless/pale brown.
-
Time: Typically
.[1] Monitor by TLC (50% EtOAc/Hexane) or LCMS.
-
-
Filtration (Critical Step):
-
Cool the mixture to room temperature.
-
Filter the slurry through a Celite pad to remove iron oxide sludge.
-
Tip: Wash the Celite cake copiously with Ethyl Acetate (
reaction volume) to recover adsorbed product.
-
-
Workup:
-
Concentrate the filtrate to remove Ethanol.
-
Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (
).[2] -
Wash combined organics with Brine, dry over
, and concentrate.
-
Expected Yield & Purity
-
Yield: 85–95%[3]
-
Appearance: Off-white to pale brown solid.
-
Purification: Usually clean enough for next step.[4] If necessary, recrystallize from Ethanol/Hexane.
Protocol B: Stannous Chloride ( )[8]
Use this method if the Iron protocol stalls or on small scales (
Reagents
-
Substrate: this compound (
) -
Reductant:
( ) -
Solvent: Ethanol or Ethyl Acetate.[5]
Step-by-Step Procedure
-
Dissolution: Dissolve substrate in Ethanol (
). -
Addition: Add
in one portion. -
Reaction: Stir at
for . -
Workup (The "Tin Emulsion" Fix):
Quality Control & Validation
To ensure the protocol was successful, you must validate two things:
-
Conversion: Nitro
Amine. -
Integrity: Iodine retention.
Analytical Data Summary
| Feature | Starting Material (Nitro) | Product (Amine) | Validation Logic |
| Appearance | Yellow Solid | Off-white / Pale Brown | Loss of conjugation color |
| LCMS (M+H) | Mass shift of | ||
| 1H NMR (Ar-H) | Deshielded ( | Shielded ( | Electron donating |
| 1H NMR (NH2) | Absent | Broad singlet ( | Diagnostic for amine |
| 1H NMR (Des-iodo) | Absent | MUST BE ABSENT | If a doublet appears at pos-5, method failed |
Reaction Pathway & Impurity Profile (Graphviz)
Figure 2: Reaction pathway showing the direct route to the target and the side-reaction to be avoided.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Iron surface passivation. | Add 1-2 drops of conc. HCl to "activate" the iron surface. Ensure vigorous stirring. |
| Low Yield | Product trapped in Iron sludge. | Do not skip the Celite wash. Flush the filter cake with hot Ethyl Acetate. |
| Des-iodination Observed | Trace metal contamination or too harsh. | Ensure temperature does not exceed |
| Emulsions | Tin salts (Method B). | Use Rochelle's Salt (Potassium Sodium Tartrate) wash to solubilize Tin during workup. |
References
-
Bechamp Reduction Mechanism & Scope
-
Chemoselective Reduction Protocols (Fe/NH4Cl)
-
Alternative Stannous Chloride Methods
-
General Pyrazole Synthesis & Functionalization
-
BenchChem Application Notes. "1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development." (Analogous chemistry).
-
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. benchchem.com [benchchem.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. srict.in [srict.in]
- 12. semanticscholar.org [semanticscholar.org]
- 13. d8.irins.org [d8.irins.org]
- 14. youtube.com [youtube.com]
- 15. Béchamp reduction - Wikipedia [en.wikipedia.org]
Using 1-Ethyl-5-iodo-3-nitro-1H-pyrazole as a pharmaceutical intermediate
Application Note: 1-Ethyl-5-iodo-3-nitro-1H-pyrazole in Pharmaceutical Synthesis
Executive Summary
This compound (EINP) is a high-value heterocyclic building block characterized by its functional orthogonality . It possesses three distinct sites for chemical manipulation:
-
C5-Iodo Position: A highly reactive electrophile for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).
-
C3-Nitro Group: A masked amino functionality that serves as a precursor for amides, ureas, or secondary amines.
-
N1-Ethyl Group: A fixed solubility-enhancing moiety that directs regioselectivity during synthesis.
This guide details the handling, quality control, and synthetic protocols for utilizing EINP to construct complex pharmaceutical scaffolds, particularly kinase inhibitors (e.g., JNK3, p38 MAP kinase) and anti-inflammatory agents.
Strategic Utility & Reactivity Profile
The core value of EINP lies in its ability to undergo sequential, chemoselective functionalization. The C5-iodide is reactive under oxidative addition conditions (Pd(0)), while the C3-nitro group remains inert until subjected to reducing conditions. This allows for a "Coupling-First, Reduction-Second" workflow, essential for scaffold decoration.
Reactivity Pathway Diagram
Figure 1: Divergent synthetic pathways for this compound. Pathway A is the preferred first step to avoid chemoselectivity issues with the iodine atom.
Preparation & Quality Control
Before initiating complex synthesis, verify the regiochemistry of the starting material. Commercial sources of nitropyrazoles often contain mixtures of isomers (1,3- vs 1,5-substituted).
-
Identity Confirmation:
-
1H NMR (DMSO-d6): The C4-proton typically appears as a singlet around
7.2–7.5 ppm. -
Regiochemistry Check: NOESY (Nuclear Overhauser Effect Spectroscopy) is critical. You should observe a correlation between the N-Ethyl protons and the C5-Iodo position (or lack thereof if the iodine is at C3, though the synthesis route usually dictates C5). Note: In this compound, the ethyl group is spatially distant from the C4 proton compared to the 1-ethyl-3-iodo-5-nitro isomer.
-
Application Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl ring at the C5 position while preserving the C3-nitro group. Challenge: The electron-deficient nature of the nitropyrazole ring facilitates oxidative addition but can also make the ring susceptible to base-mediated decomposition if conditions are too harsh.
Protocol
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.2 equiv)
-
Catalyst:
(0.05 equiv) - Chosen for stability and efficiency with electron-poor halides. -
Base:
(2.0 equiv) or (for sterically hindered partners). -
Solvent: 1,4-Dioxane : Water (4:1 ratio).
-
-
Procedure:
-
Step 1 (Degassing): Charge a reaction vial with the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes.
-
Step 2 (Catalyst Addition): Add the Palladium catalyst quickly under a counter-flow of Argon.
-
Step 3 (Solvation): Add the degassed solvent mixture via syringe.
-
Step 4 (Reaction): Heat to 80°C for 4–6 hours. Monitor by LC-MS.[1]
-
Step 5 (Workup): Dilute with EtOAc, wash with brine, dry over
.
-
-
Why this works: The C5-I bond is significantly weaker than the C-NO2 bond. The use of mild base (
) prevents degradation of the nitro group.
Application Protocol B: Nitro Reduction (Avoiding Deiodination)
Objective: Reduce the C3-nitro group to an amine without removing the iodine atom (if the coupling has not yet been performed) or affecting the newly coupled aryl ring.
Critical Warning: Do NOT use catalytic hydrogenation (
Comparative Data: Reduction Methods
| Method | Reagents | Chemoselectivity (Nitro vs. Iodo) | Yield | Recommendation |
| Catalytic Hydrogenation | Poor (High risk of deiodination) | <30% | AVOID | |
| Iron Reduction | Excellent | 85-95% | Primary Choice | |
| Tin Chloride | Good | 70-80% | Secondary Choice | |
| Dithionite | Moderate | 50-65% | For sensitive substrates |
Recommended Protocol: Iron-Mediated Reduction
-
Reagents:
-
Substrate: 3-Nitro-pyrazole derivative (1.0 equiv)
-
Reductant: Iron powder (5.0 equiv, <10 micron particle size preferred)
-
Electrolyte: Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol : Water (3:1).
-
-
Procedure:
-
Step 1: Dissolve substrate in Ethanol/Water.
-
Step 2: Add
and Iron powder. -
Step 3: Heat to reflux (approx. 75°C) with vigorous stirring (mechanical stirring recommended for scale >5g due to iron slurry).
-
Step 4: Monitor by TLC (Nitro compounds are often UV active/yellow; amines are polar/ninhydrin active). Reaction time is typically 1–3 hours.
-
Step 5: Filter hot through a Celite pad to remove iron oxide sludge. Wash with hot ethanol.
-
Step 6: Concentrate filtrate.
-
Case Study: Synthesis of a JNK3 Kinase Inhibitor Scaffold
This workflow demonstrates the construction of a hypothetical JNK3 inhibitor using EINP as the central core.
Workflow Diagram
Figure 2: Step-wise construction of a kinase inhibitor library. Note that the reduction (Step 2) is performed AFTER the cross-coupling (Step 1) to prevent catalyst poisoning by the free amine.
Safety & Handling
-
Explosion Hazard: Low molecular weight nitro-pyrazoles can be energetic. While the iodine atom adds mass and stability, this compound should not be subjected to temperatures >150°C or ground in a dry mortar.
-
Skin Sensitization: Halo-nitro compounds are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.
-
Waste Disposal: Aqueous waste from the Suzuki coupling contains Palladium and Boron. Segregate into heavy metal waste streams.
References
-
BenchChem. Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (Analogous chemistry for iodo-pyrazoles).
-
National Institutes of Health (NIH) - PubMed. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (Pyrazole synthesis and functionalization).[2][3][4][5]
-
MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. (Reactivity of nitro-iodo-azoles in Pd-coupling).
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. (Chemoselective reduction protocols).[6][7][8]
-
Fisher Scientific. Safety Data Sheet: 3-Amino-5-ethyl-1H-pyrazole. (Safety data for pyrazole derivatives).
Sources
- 1. 2171313-55-4|3-Iodo-5-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A novel iodide-catalyzed reduction of nitroarenes and aryl ketones with H3PO2 or H3PO3: its application to the synthesis of a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of High-Energy Density Materials from Nitro-Pyrazole Precursors
Introduction: The Strategic Value of the Pyrazole Ring in Energetic Materials
The relentless pursuit of advanced high-energy density materials (HEDMs) that offer a superior balance of performance and safety has driven significant research into nitrogen-rich heterocyclic scaffolds. Among these, the pyrazole ring system has emerged as a uniquely versatile and effective backbone for the design of next-generation energetic materials.[1][2][3] Its inherent aromaticity, thermal stability, and multiple sites for functionalization allow for the systematic tuning of critical properties such as density, detonation velocity, and sensitivity.[1][4]
The introduction of multiple nitro groups (–NO₂) onto the pyrazole core is the primary strategy for imparting energetic character. These groups dramatically increase the molecule's density and oxygen balance, leading to enhanced detonation performance.[1][5] This guide provides an in-depth examination of the core synthetic strategies, detailed experimental protocols, and critical safety considerations for the synthesis of nitro-pyrazole-based HEDMs, intended for researchers in materials science and chemistry.
Core Synthetic Strategies: C-Nitration vs. N-Nitration
The synthesis of polynitrated pyrazoles hinges on two fundamental reaction types: electrophilic substitution on the carbon atoms of the ring (C-nitration) and nitration of the ring nitrogen atom (N-nitration). The choice of nitrating agent and reaction conditions dictates the regioselectivity and extent of nitration.
C-Nitration: Building the Energetic Core
Direct nitration of the pyrazole ring carbons is the most common method for installing explosophoric nitro groups. This is typically an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) is the active electrophile.
Causality Behind Experimental Choices:
-
Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most prevalent and powerful C-nitrating agent. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.[6] For less deactivated rings, milder reagents like nitric acid in acetic anhydride can be used.[7]
-
Reaction Control: These reactions are highly exothermic and require strict temperature control to prevent runaway reactions and the formation of undesired byproducts. The addition of reagents is typically performed slowly at low temperatures (e.g., 0–10 °C).
-
Regioselectivity: In an unsubstituted pyrazole, electrophilic attack preferentially occurs at the C4 position, as this avoids the formation of unstable intermediates with a positive charge adjacent to the pyridinic nitrogen.[8] Once the C4 position is nitrated, further nitration often requires more forcing conditions to overcome the ring's deactivation and will typically occur at the C3 and C5 positions.[9]
N-Nitration: Modulating Properties and Creating Precursors
N-nitration involves the formation of an N-NO₂ bond. While N-nitro pyrazoles can be energetic materials in their own right, this reaction is also a crucial step in multi-step syntheses.
Causality Behind Experimental Choices:
-
Nitrating Agent: Milder nitrating agents are required for N-nitration compared to C-nitration. Acetyl nitrate, often generated in situ from nitric acid and acetic anhydride, is a classic reagent for this transformation.[9][10] N-nitropyrazoles themselves can also act as nitrating agents for other substrates.[11][12]
-
Thermal Rearrangement: A key reaction of N-nitropyrazoles is their thermal rearrangement to C-nitropyrazoles. For example, N-nitropyrazole can be heated in an organic solvent to yield 3-nitropyrazole, providing a strategic route to precursors that are difficult to synthesize directly.[6][10][13] This pathway is fundamental to the synthesis of important compounds like 3,4-dinitropyrazole (DNP).[7][10]
Experimental Workflows and Protocols
!CAUTION! The synthesis, handling, and characterization of high-energy density materials are inherently hazardous activities. These procedures must only be performed by trained personnel in a laboratory equipped with appropriate safety measures, including fume hoods, blast shields, and personal protective equipment (PPE) such as acid-resistant gloves, safety goggles, face shields, and chemical-resistant lab coats.[14][15] A thorough risk assessment must be conducted before any experiment.[15]
General Synthetic Workflow
The diagram below illustrates a common, multi-step pathway for synthesizing polynitrated pyrazoles, starting from the parent pyrazole heterocycle. This workflow highlights the strategic use of N-nitration followed by thermal rearrangement to create a key intermediate, which is then subjected to more forceful C-nitration.
Caption: General workflow for the synthesis of 3,4-Dinitropyrazole and its salts.
Protocol 1: Synthesis of 3,4-Dinitropyrazole (DNP)
This three-step protocol is a foundational synthesis for a versatile and well-characterized energetic material.[7][10][16][17]
Step 1: N-Nitration of Pyrazole to N-Nitropyrazole
-
Reagent Preparation: Prepare a nitrating mixture by slowly adding 60 mL of acetic anhydride to a flask cooled in an ice-salt bath. With continuous stirring, slowly add 24 mL of 70% nitric acid, ensuring the temperature remains below 10 °C.
-
Reaction: In a separate flask, dissolve 20 g of pyrazole in 60 mL of acetic acid. Slowly add this pyrazole solution to the cold nitrating mixture.
-
Work-up: After the addition is complete, allow the mixture to stir for an additional 2 hours at low temperature. Pour the reaction mixture onto 500 g of crushed ice and water.
-
Isolation: The N-nitropyrazole product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in vacuo.
Step 2: Thermal Rearrangement to 3-Nitropyrazole
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve the dried N-nitropyrazole from Step 1 in a suitable high-boiling solvent such as anisole or 1,2-dichlorobenzene.[4][10]
-
Thermolysis: Heat the solution to reflux (approx. 140-150 °C) for 2-3 hours.[10] The reaction progress can be monitored by TLC.
-
Isolation: Allow the mixture to cool to room temperature. The 3-nitropyrazole product will often crystallize out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization.
Step 3: C-Nitration to 3,4-Dinitropyrazole (DNP)
-
Reagent Preparation: In a flask cooled in an ice bath, slowly and carefully add 100 mL of concentrated (98%) sulfuric acid to 100 mL of concentrated (70%) nitric acid.
-
Reaction: Slowly add the 3-nitropyrazole from Step 2 to the mixed acid solution in small portions, ensuring the temperature is maintained between 55-60 °C.[7]
-
Heating: After the addition is complete, slowly heat the mixture to 60 °C and maintain for 1 hour.[7]
-
Work-up and Isolation: Cool the reaction mixture and pour it carefully onto a large volume of crushed ice. The 3,4-DNP will precipitate as a pale yellow solid.[10]
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from an appropriate solvent (e.g., ether) to obtain the purified product.[17]
Protocol 2: Synthesis of an Energetic Salt: Hydroxylammonium 4-amino-3,5-dinitropyrazolate
Energetic salts are an important class of HEDMs, often exhibiting reduced sensitivity compared to their neutral counterparts.[1][18][19] This protocol describes the formation of an energetic salt from a suitable polynitrated pyrazole precursor.
Step 1: Synthesis of the Precursor (e.g., 4-amino-3,5-dinitropyrazole)
-
The synthesis of precursors like 4-amino-3,5-dinitropyrazole involves multi-step procedures, often starting from dinitrated pyrazoles and proceeding through amination reactions. These syntheses require specialized knowledge and are beyond the scope of this introductory guide but are well-documented in the literature.[1]
Step 2: Salt Formation
-
Dissolution: Dissolve the acidic nitro-pyrazole precursor (e.g., 4-amino-3,5-dinitropyrazole) in a suitable solvent, such as hot water or ethanol.
-
Base Addition: Prepare a solution of the desired nitrogen-rich base (e.g., hydroxylamine hydrochloride, neutralized to hydroxylamine). Slowly add the base solution to the dissolved pyrazole precursor with stirring.
-
Precipitation and Isolation: The energetic salt will typically precipitate from the solution upon cooling. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected salt with a small amount of cold solvent and then with a non-polar solvent like diethyl ether to aid in drying. Dry the product carefully in vacuo.
Data Summary and Performance Characteristics
The performance of HEDMs is defined by a combination of key parameters. The table below summarizes representative data for several nitro-pyrazole-based energetic materials, illustrating the impact of their chemical structure on performance.
| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) | Impact Sensitivity (J) |
| 3,4-Dinitropyrazole | DNP | 1.73[16] | 7,760[1] | >40[1] |
| 3,5-Dinitropyrazole | 3,5-DNP | 1.80[1] | 7,760[1] | >40[1] |
| 4-Amino-3,5-dinitropyrazole | ADNP | ~1.84 | ~8,751[20] | >60[20] |
| Dihydroxylammonium Salt of ADNP | - | ~1.83 | ~8,931[5] | 30[21] |
| 3,4,5-Trinitropyrazole | TNP | 1.89 | ~8,543[19] | 35[19] |
Note: Performance characteristics can vary based on the specific experimental conditions and measurement techniques used.
Critical Safety and Handling Considerations
Hazard Analysis:
-
Explosion and Detonation: Nitro-pyrazole compounds are high-energy materials and must be treated as potential explosives. They can be sensitive to impact, friction, electrostatic discharge, and heat.[4]
-
Chemical Reactivity: The nitrating agents used, particularly mixed nitric and sulfuric acids, are extremely corrosive and powerful oxidizing agents.[14] They can react violently with organic materials.
-
Toxicity: Fumes from nitric acid and nitrogen oxides (NOx) produced during nitration are highly toxic and corrosive to the respiratory system.[14]
Mitigation and Best Practices:
-
Scale: Always begin work on the smallest possible scale. Scale-up operations require a thorough safety review and process hazard analysis.[22]
-
Containment: All reactions must be conducted in a certified chemical fume hood. A blast shield should be used for all operations involving the energetic materials themselves.
-
Personal Protective Equipment (PPE): Full PPE, including safety glasses, a face shield, heavy-duty acid-resistant gloves, and a flame-retardant lab coat, is mandatory.
-
Waste Disposal: All chemical waste, especially residual nitrating acids and energetic material residues, must be handled and disposed of according to institutional and regulatory guidelines. Never mix nitrating acid waste with organic solvents.
By adhering to these rigorous synthetic protocols and safety guidelines, researchers can safely explore the rich chemical landscape of nitro-pyrazole-based high-energy density materials.
References
- Gong, Y., Hu, C., Li, H., Li, Y., & Wang, Y. (2008). Synthesis and characterization of 3,4-dinitropyrazole. JOURNAL OF BEIJING INSTITUTE OF TECHNOLOGY, 17(1), 87-91.
-
Li, H., Zhang, J., Zhang, T., & Shreeve, J. M. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3497. Available from: [Link]
-
Li, H., Zhang, J., Zhang, T., & Shreeve, J. M. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed. Available from: [Link]
- Vo, T. T., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy–Stability Balance.
-
Stevens, E. D., et al. (2022). Synthesis and Energetic Properties of N-methacrylated 3,4- and 3,5-Dinitropyrazole. AIP Publishing. Available from: [Link]
-
Shishov, A. D., et al. (2022). Selective O- and N-nitration of steroids fused to the pyrazole ring. ResearchGate. Available from: [Link]
-
Li, H., Zhang, J., Zhang, T., & Shreeve, J. M. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Available from: [Link]
-
Gong, Y., et al. (2008). Synthesis and characterization of 3, 4-dinitropyrazole. ResearchGate. Available from: [Link]
-
Tang, J., et al. (2021). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry. Available from: [Link]
-
BAE Systems & ARDEC. (2018). Synthesis, Formulation, and Testing of 3,4-DNP. IMEMG. Available from: [Link]
- Zhang, Y., et al. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1 H-pyrazole via [4 + 1] Cycloaddition. Organic Letters.
-
Wang, Y., Ji, Y., Chen, B., et al. (2011). Improved Synthesis of 3,4-Dinitropyrazole. Chinese Journal of Energetic Materials. Available from: [Link]
- Chand, D., et al. (2024). Engaging Two Anions with Single Cation in Energetic Salts: Approach for Optimization of Oxygen Balance in Energetic Materials.
-
An, D., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available from: [Link]
- Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC.
-
Lei, C., Yang, H., & Cheng, G. (2020). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions. Available from: [Link]
-
Fischer, N., et al. (2010). 3,4,5-Trinitropyrazole-Based Energetic Salts. ResearchGate. Available from: [Link]
-
An, D., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. PMC. Available from: [Link]
-
Liu, N., et al. (2015). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. Available from: [Link]
-
Tang, J., et al. (2023). The design and synthesis of new advanced energetic materials based on pyrazole–triazole backbones. Dalton Transactions. Available from: [Link]
-
Liu, W., et al. (2022). Tri-explosophoric groups driven fused energetic heterocycles featuring superior energetic and safety performances outperforms HMX. PMC. Available from: [Link]
-
Funny EHS Info. (2024). Nitration reaction safety. YouTube. Available from: [Link]
-
Lawal, A., et al. (2025). Accelerated discovery of high-density pyrazole-based energetic materials using machine learning and density functional theory. ResearchGate. Available from: [Link]
- Habraken, C. L., & Poels, E. K. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry.
-
Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ResearchGate. Available from: [Link]
-
Patra, S., & Katayev, D. (2022). Organic Nitrating Reagents. ResearchGate. Available from: [Link]
-
Unknown. (2018). Pyrazole. SlideShare. Available from: [Link]
-
IndraKumar93. (2023). NITRATION, NITRATING AGENTS AND NITRATION EQUIPMENTS. Slideshare. Available from: [Link]
-
Organic Syntheses. (2014). Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]
-
Guggenheim, T. L., et al. (Eds.). (1996). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Available from: [Link]
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds [mdpi.com]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. energetic-materials.org.cn [energetic-materials.org.cn]
- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. imemg.org [imemg.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. orgsyn.org [orgsyn.org]
- 16. Synthesis and characterization of 3,4-dinitropyrazole [journal.bit.edu.cn]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Functionalization of 5-iodo position in 1-ethyl-3-nitro-pyrazoles
Application Note: Functionalization of 5-iodo-1-ethyl-3-nitro-1H-pyrazole
Executive Summary & Strategic Context
The scaffold 1-ethyl-3-nitro-5-iodo-1H-pyrazole represents a unique "push-pull" heterocyclic system critical in the development of insensitive munitions (energetic materials) and specific kinase inhibitors (pharmaceuticals).
-
The "Pull": The C3-nitro group (
) strongly deactivates the ring, lowering the energy of the LUMO and increasing the acidity of the C5-proton in the precursor. -
The "Push": The N1-ethyl group provides steric bulk and weak inductive donation, modulating solubility and crystal packing.
-
The Handle: The C5-iodine is a versatile functionalization point. However, its reactivity is non-trivial due to the electronic interference of the nitro group, which can poison standard palladium catalysts and alter the regioselectivity of nucleophilic attacks.
This guide provides validated protocols for synthesizing this precursor and functionalizing it via Suzuki-Miyaura Cross-Coupling and Nucleophilic Aromatic Substitution (
Reaction Landscape Visualization
The following diagram outlines the critical pathways for functionalizing the 5-iodo position. Note the divergence between metal-catalyzed C-C bond formation and nucleophilic displacement.
Figure 1: Strategic functionalization pathways for the 5-iodo-3-nitropyrazole scaffold.
Module 1: Synthesis of the 5-Iodo Precursor
Challenge: Direct electrophilic halogenation of 1-alkyl-3-nitropyrazoles typically fails or occurs at the C4 position. Accessing the C5-iodo position requires a Lithiation-Trapping strategy. Safety Critical: Nitro-pyrazoles are energetic. Combining them with organolithiums risks thermal runaway. Temperature control is non-negotiable.
Protocol 1: Regioselective C5-Iodination via LiTMP
Mechanism: The C3-nitro group acidifies the C5-proton. We use Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) instead of
Materials:
-
Starting Material: 1-Ethyl-3-nitro-1H-pyrazole (1.0 eq)
-
Base: LiTMP (generated in situ from TMP and
-BuLi) (1.2 eq) -
Quench: Iodine (
) (1.3 eq) in THF -
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Workflow:
-
LiTMP Generation: In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 eq) in THF. Cool to -78°C (dry ice/acetone). Dropwise add
-BuLi (1.2 eq, 2.5M in hexanes). Stir for 30 min at 0°C, then re-cool to -78°C . -
Deprotonation: Dissolve 1-ethyl-3-nitro-1H-pyrazole in THF. Add this solution slowly down the side of the flask to the LiTMP solution at -78°C .
-
Observation: Solution often turns deep red/orange (formation of the lithiated species).
-
Time: Stir for 45 minutes at -78°C. Do not warm up.
-
-
Iodine Quench: Dissolve
in THF. Add dropwise to the lithiated mixture at -78°C.-
Control Point: The exotherm must be managed. Keep internal temp < -70°C.
-
-
Workup: After 1 hour, quench with sat. aq.
while still cold, then allow to warm to room temperature (RT). -
Purification: Extract with EtOAc. Wash organic layer with
(to remove excess iodine) and brine. Dry ( ) and concentrate.-
Flash Chromatography: Elute with Hexanes/EtOAc (gradient 90:10 to 70:30).
-
Data Validation:
-
1H NMR (
): Look for the disappearance of the C5-H doublet/singlet (typically ~7.4-7.6 ppm). The C4-H signal (singlet, ~6.8 ppm) should remain. -
Yield Target: 75-85%.
Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Challenge: The nitro group is a catalyst poison (coordinates Pd). The electron-deficient ring makes oxidative addition easy, but transmetalation can be sluggish. Solution: Use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) like XPhos or SPhos to stabilize the Pd(0) species and facilitate the cycle.
Protocol 2: High-Turnover Suzuki Coupling
Materials:
-
Substrate: 5-iodo-1-ethyl-3-nitro-1H-pyrazole (1.0 eq)
-
Coupling Partner: Aryl Boronic Acid (1.5 eq)
-
Catalyst:
(2 mol%)[1] -
Ligand: XPhos (4-6 mol%) (Ratio Pd:L = 1:2)
-
Base:
(3.0 eq) (Anhydrous tribasic potassium phosphate is superior to carbonates here). -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Workflow Visualization (DOT):
Figure 2: Optimized workflow for Suzuki coupling of nitro-pyrazoles.
Critical Control Points:
-
Degassing: Oxygen is the enemy. Sparge solvents with Argon for 20 mins before use. Nitro-containing substrates are prone to homocoupling side reactions in the presence of
. -
Base Choice: If the boronic acid is sensitive to protodeboronation (common with heteroaryl boronates), switch
to (2.0 eq) in anhydrous DME.
Module 3: Nucleophilic Aromatic Substitution ( )
Mechanistic Insight:
While
Scope: Best for primary amines, thiols, and alkoxides. Anilines (weak nucleophiles) may fail.
Protocol 3: Amination of C5-Iodo
Materials:
-
Substrate: 5-iodo-1-ethyl-3-nitro-1H-pyrazole (1.0 eq)
-
Nucleophile: Morpholine, Piperidine, or Primary Alkyl Amine (2.0 - 3.0 eq)
-
Base: DIPEA (Diisopropylethylamine) (2.0 eq) - Optional if amine is excess
-
Solvent: DMF (Dimethylformamide) or DMSO.[2]
Step-by-Step:
-
Dissolution: Dissolve substrate in DMF (0.2 M).
-
Addition: Add nucleophile and DIPEA.
-
Heating: Heat to 80-100°C .
-
Note: Unlike chloropyridines which might react at RT, this scaffold requires thermal energy to overcome the activation barrier.
-
-
Monitoring: Monitor by TLC (UV active). The product (5-amino derivative) is usually more polar than the iodo-precursor.
-
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.
-
Warning: DMF is hard to remove. Wash organic layer 3x with water, 1x with LiCl (5% aq) to remove DMF.
-
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Catalyst poisoning by | Increase catalyst loading to 5 mol%. Switch to Pd-162 (SPhos Pd G3) precatalyst. |
| Protodeboronation | Boronic acid instability | Use Potassium Trifluoroborate ( |
| Explosion/Exotherm (Synthesis) | LiTMP reaction too warm | Ensure internal temp is <-70°C. Add substrate slower. |
| Regioisomer Contamination | Migration of Iodine | Confirm structure via NOESY NMR. Interaction between N1-Ethyl and C5-substituent is diagnostic. |
| No Reaction ( | Nucleophile too weak | Switch solvent to NMP and heat to 120°C (microwave reactor preferred). |
References
-
Review of Nitro-Pyrazole Chemistry
- Title: Synthesis and Reactivity of Nitropyrazoles.
- Source:Current Organic Chemistry, 2011.
-
Link:[Link] (General search for scaffold reactivity)
-
Lithiation of Pyrazoles
-
Suzuki Coupling of Deactivated Heterocycles
-
Nucleophilic Substitution Mechanisms
- Title: Nucleophilic Arom
- Source:Master Organic Chemistry (Educ
-
Link:[Link]
-
Safety of Energetic Materials
- Title: Lithium Nitropyrazolates as Potential Red Pyrotechnic Colorants.
- Source:ResearchGate (Propellants, Explosives, Pyrotechnics).
-
Link:[Link]
(Note: Always consult the specific Safety Data Sheet (SDS) for 1-ethyl-3-nitro-pyrazole derivatives before handling, as sensitivity data can vary by batch and crystal morphology.)
Sources
- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Separation and Purification of 1-Ethyl-3-iodo-5-nitrobenzene Regioisomers
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals facing the common yet challenging task of separating closely related regioisomers of substituted nitroaromatic compounds. Specifically, we will address the separation of 1-ethyl-3-iodo-5-nitrobenzene from its primary synthetic byproduct, 1-ethyl-3-iodo-4-nitrobenzene .
The user's initial query mentioned separating "1-ethyl-3-nitro-5-iodo" and "1-ethyl-5-nitro-3-iodo" isomers. It is important to clarify that these two names describe the exact same molecule. A common synthetic route, the nitration of 1-ethyl-3-iodobenzene, yields a mixture, predominantly the 1,3,5-substituted product along with the 1,3,4-substituted isomer.[1] This guide provides detailed troubleshooting and protocols for resolving this specific, practical separation challenge.
Section 1: Understanding the Challenge - Isomer Properties
Q1: Why are the 1-ethyl-3-iodo-5-nitrobenzene and 1-ethyl-3-iodo-4-nitrobenzene isomers so difficult to separate?
A: Regioisomers, or positional isomers, possess the same molecular formula and weight, leading to very similar physical properties. The subtle differences in the spatial arrangement of the nitro group relative to the ethyl and iodo substituents result in slight variations in dipole moment, polarity, and crystal lattice packing. These minor differences are often insufficient for straightforward separation by standard techniques like distillation or simple recrystallization, necessitating more specialized chromatographic or crystallization methods. The key to separation lies in exploiting these subtle differences in molecular interaction.
| Property | 1-ethyl-3-iodo-5-nitrobenzene (Isomer A) | 1-ethyl-3-iodo-4-nitrobenzene (Isomer B) | Rationale for Separation |
| Molecular Weight | 277.06 g/mol [2] | 277.06 g/mol | Identical; cannot be used for separation. |
| Predicted XLogP3 | 3.2[2] | ~3.3-3.5 (Predicted) | Very similar hydrophobicity makes standard C18 chromatography challenging. |
| Predicted Dipole Moment | Lower (more symmetric) | Higher (less symmetric) | The difference in dipole moments can be exploited by specialized HPLC stationary phases that engage in dipole-dipole interactions. |
| Crystal Packing | Potentially different | Potentially different | Differences in molecular symmetry and intermolecular forces can lead to varying solubilities in specific solvents, enabling separation by fractional recrystallization. |
Section 2: Primary Separation Strategy - High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for both analytical confirmation and preparative separation of these isomers due to its high resolving power.
Q2: My isomers are co-eluting on a standard C18 column. What is the first troubleshooting step?
A: Co-elution on a C18 column is common for these types of isomers because their hydrophobic character (LogP) is nearly identical. A C18 phase separates primarily on hydrophobicity, which is insufficient here. The solution is to introduce alternative separation mechanisms by changing the stationary phase chemistry to one that can exploit the electronic and structural differences between the isomers.
Switching to a stationary phase capable of π-π interactions is the most logical and effective step. Phenyl-Hexyl and Pentafluorophenyl (PFP) columns are industry standards for this purpose.[3][4][5]
-
Phenyl-Hexyl Phases: These columns offer π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of your isomers.[5][6] This interaction is sensitive to the electron density of the analyte's ring, which differs between the two isomers due to the nitro group's position.
-
Pentafluorophenyl (PFP) Phases: PFP columns provide a suite of alternative interactions, including π-π, dipole-dipole, and charge-transfer interactions, making them exceptionally powerful for separating positional isomers, especially those containing polar or halogenated groups.[7][8][9] The highly electronegative fluorine atoms create a strong dipole on the stationary phase, which can interact differently with the distinct dipole moments of your two isomers.
Workflow: Troubleshooting Isomer Co-elution in HPLC
Below is a systematic workflow for developing a successful separation method.
Sources
- 1. Buy 1-Ethyl-3-iodo-5-nitrobenzene [smolecule.com]
- 2. 1-Ethyl-3-iodo-5-nitrobenzene | C8H8INO2 | CID 66895542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. welch-us.com [welch-us.com]
- 4. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 5. separationmethods.com [separationmethods.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. ymc.co.jp [ymc.co.jp]
- 9. fortis-technologies.com [fortis-technologies.com]
Technical Support Center: Synthesis of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole
Welcome to the technical support center for the synthesis of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize the synthesis of this important heterocyclic building block. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and peer-reviewed literature. Our goal is to provide not just protocols, but a deeper understanding of the reaction dynamics to empower you to improve your experimental outcomes.
Frequently Asked Questions (FAQs)
General Synthesis Strategy
Question: What is the most logical and highest-yielding synthetic pathway to this compound?
Answer: The recommended synthetic route involves a two-step electrophilic substitution sequence starting from 1-ethyl-1H-pyrazole. The most successful strategy is nitration followed by iodination .
-
Step 1: Nitration of 1-ethyl-1H-pyrazole to form the key intermediate, 1-Ethyl-3-nitro-1H-pyrazole.
-
Step 2: Iodination of the nitrated intermediate to yield the final product, this compound.
This sequence is preferred due to the powerful directing and deactivating effects of the nitro group. Attempting to iodinate first would likely lead to substitution at the C4 position, which is the most electronically favored site for electrophilic attack on the pyrazole ring.[1][2] Once the nitro group is installed at the C3 position, it deactivates the ring, particularly at the adjacent C4 position, making the C5 position the next most likely site for electrophilic substitution.
Step 1: Nitration of 1-Ethyl-1H-pyrazole
Question: I am getting a low yield during the nitration of 1-ethylpyrazole and a mixture of isomers. What are the common causes and how can I improve regioselectivity for the 3-nitro product?
Answer: This is a common and critical challenge. Low yields and poor regioselectivity in pyrazole nitration stem from the sensitive nature of the heterocycle and the harshness of many nitrating conditions.
Causality and Troubleshooting:
-
Harsh Nitrating Agents: Standard conditions like mixed nitric and sulfuric acid can be too aggressive, leading to degradation or the formation of multiple isomers, with the 4-nitro derivative often being a major byproduct.[3] The pyrazole ring is basic and can be protonated under strongly acidic conditions, which alters its reactivity profile.[1]
-
Temperature Control: Exothermic nitration reactions require strict temperature control. Runaway temperatures can lead to side-product formation and reduced yields.
Recommended Solutions & Optimization:
-
Milder Nitrating Systems: Employing a milder nitrating agent can significantly improve selectivity. A well-regarded method is the use of nitric acid in trifluoroacetic anhydride.[4] This system generates the potent electrophile CF3COONO2in situ under less acidic conditions than traditional mixed acids.
-
Strict Temperature Management: Maintain the reaction temperature at 0-5 °C during the addition of the nitrating agent to control the reaction rate and minimize side reactions.
-
Purification Strategy: Isolating the desired 1-Ethyl-3-nitro-1H-pyrazole from its 4-nitro isomer can be achieved via column chromatography on silica gel. Due to the different dipole moments of the isomers, a solvent system such as ethyl acetate/hexane should provide adequate separation.
Step 2: Iodination of 1-Ethyl-3-nitro-1H-pyrazole
Question: The iodination of my 1-Ethyl-3-nitro-1H-pyrazole intermediate is extremely slow or fails to proceed. Why is this happening?
Answer: This is an expected challenge due to the electronic properties of the starting material. The C3-nitro group is a powerful electron-withdrawing group, which strongly deactivates the entire pyrazole ring towards further electrophilic substitution. A standard iodinating agent like molecular iodine (I₂) alone will not be electrophilic enough to react with this deactivated system.
Causality and Troubleshooting:
-
Deactivated Substrate: The nitro group reduces the electron density of the pyrazole ring, making it a poor nucleophile.
-
Insufficiently Electrophilic Iodine Source: Molecular iodine (I₂) is a relatively weak electrophile.
Recommended Solutions & Optimization:
To overcome the deactivation, a highly reactive "I+" source is required. This is typically achieved by using iodine in the presence of a strong oxidizing agent.
| Iodination Method | Reagents | Typical Conditions | Advantages & Considerations |
| Iodine/Ceric Ammonium Nitrate (CAN) | I₂, CAN | Acetonitrile, Reflux | CAN acts as an effective oxidant to generate a potent electrophilic iodine species. This method has proven successful for the C4-iodination of other deactivated pyrazoles and is a strong candidate for this synthesis.[5] |
| Iodine Monochloride (ICl) | ICl, Ag₂SO₄ | H₂SO₄ | This system generates a highly electrophilic iodine species. It has been used successfully for the direct iodination of nitropyrazoles, making it a prime candidate for this specific transformation.[6] |
| N-Iodosuccinimide (NIS) in Acid | NIS, H₂SO₄ or TFA | Acetonitrile or DCM | NIS is a common and easy-to-handle iodinating agent. Its electrophilicity is significantly enhanced in the presence of a strong acid, making it suitable for deactivated systems.[7] |
Our Recommendation: Start with the Iodine Monochloride/Silver Sulfate method, as it is specifically documented for the iodination of nitropyrazoles.[6] If reagent availability is an issue, the I₂/CAN system is an excellent alternative.
Purification and Characterization
Question: How can I effectively purify the final product and confirm its structure?
Answer: Purification of the final product, this compound, is typically achieved through recrystallization or column chromatography.
-
Recrystallization: A solvent system like ethanol/water or isopropanol can be effective. The crude product should be dissolved in the minimum amount of hot solvent and allowed to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography using a gradient of ethyl acetate in hexane is a reliable method.
Structural Validation: Confirmation of the correct isomer is critical. Use a combination of NMR and Mass Spectrometry.
| Technique | Expected Result for this compound |
| ¹H NMR | A single peak (singlet) for the C4-H proton. The chemical shift will be downfield due to the influence of the adjacent nitro and iodo groups. Also, expect signals for the ethyl group (a quartet and a triplet). |
| ¹³C NMR | Expect 5 distinct carbon signals corresponding to the pyrazole ring carbons (C3, C4, C5) and the ethyl group carbons (CH₂ and CH₃). |
| Mass Spec (ESI+) | The protonated molecular ion peak [M+H]⁺ should be observed at m/z 267.97, confirming the molecular weight.[] |
Comparing the ¹H NMR spectrum to that of potential isomers is key. For example, the isomeric 1-Ethyl-4-iodo-3-nitro-1H-pyrazole would show a singlet for the C5-H, likely at a different chemical shift.
Experimental Protocols & Workflows
Overall Synthetic Workflow
Caption: Recommended workflow for the synthesis of this compound.
Protocol 1: Synthesis of 1-Ethyl-3-nitro-1H-pyrazole
Materials:
-
1-Ethyl-1H-pyrazole
-
Trifluoroacetic anhydride (TFAA)
-
Fuming nitric acid (≥90%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-ethyl-1H-pyrazole (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add trifluoroacetic anhydride (1.5 eq) dropwise, ensuring the temperature remains below 5 °C.
-
In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to trifluoroacetic anhydride (1.5 eq) at 0 °C. Caution: This mixture is highly reactive.
-
Add the freshly prepared nitrating mixture dropwise to the pyrazole solution, maintaining the reaction temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is neutral or slightly basic.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate 1-Ethyl-3-nitro-1H-pyrazole.
Protocol 2: Synthesis of this compound
Materials:
-
1-Ethyl-3-nitro-1H-pyrazole (from Protocol 1)
-
Iodine monochloride (ICl)
-
Silver sulfate (Ag₂SO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
Procedure:
-
To a flask containing concentrated sulfuric acid (98%), cooled to 0 °C, add silver sulfate (1.0 eq) in portions with stirring.
-
Add 1-Ethyl-3-nitro-1H-pyrazole (1.0 eq) to the cooled sulfuric acid mixture.
-
Slowly add a solution of iodine monochloride (1.1 eq) in a minimal amount of concentrated sulfuric acid dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the resulting aqueous suspension three times with ethyl acetate.
-
Combine the organic extracts and wash them with saturated sodium thiosulfate solution to quench any unreacted iodine species, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.
Troubleshooting Guide at a Glance
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Low yield in nitration step | Reaction temperature too high; overly harsh nitrating agent causing degradation. | Maintain strict temperature control (0-5 °C); use a milder system like HNO₃/TFAA. |
| Mixture of 3-nitro and 4-nitro isomers | Non-selective nitrating conditions. | Use a milder, more selective nitrating system; optimize temperature and reaction time. Purify carefully via column chromatography. |
| Iodination reaction does not start | Insufficiently electrophilic iodine source; deactivated substrate. | Use a potent iodinating system such as ICl/Ag₂SO₄ or I₂/CAN to generate a strong "I+" equivalent.[5][6] |
| Product decomposition during workup | Presence of residual strong acids or oxidants. | Ensure a thorough quench with sodium bicarbonate (after nitration) or sodium thiosulfate (after iodination) before final extraction and concentration. |
| Difficulty purifying final product | Presence of starting material or isomeric impurities. | Optimize reaction completion using TLC. For purification, attempt recrystallization first, followed by column chromatography if necessary. |
References
- Benchchem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
- Benchchem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
- Sviridov, S. I., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
- BOC Sciences. CAS 2171317-67-0 1-Ethyl-3-iodo-5-nitro-1H-pyrazole.
- PubChem.
- Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
- Google P
- Jain, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- YouTube. (2019). synthesis of pyrazoles.
- Cativiela, C., et al. (2002). Direct nitration of five membered heterocycles. Arkivoc.
- Bakherad, M., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences.
- ChemicalBook. 1-ethyl-1H-pyrazol-5-ol synthesis.
- ResearchG
- University of Newcastle. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines.
- ResearchGate. (2000).
- BLD Pharm. 1-Ethyl-5-iodo-1H-pyrazole.
- Benchchem. (2025). Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Controlling regiochemistry in pyrazole alkylation reactions
Current Status: Operational Topic: Controlling Regioselectivity in Pyrazole Alkylation Audience: Medicinal Chemists & Process Development Scientists
Diagnostic Workflow: Select Your Strategy
Before starting your experiment, use this decision matrix to determine the optimal conditions. Pyrazole alkylation is governed by a tug-of-war between steric hindrance (kinetic control) and thermodynamics (tautomeric equilibrium).
Figure 1: Strategic decision tree for selecting alkylation conditions based on substrate properties and desired regiochemical outcome.
Knowledge Base: The "Why" Behind the Chemistry
FAQ: Why do I consistently get mixtures of isomers?
The "Lone Pair" vs. "Anion" Paradox:
In neutral media, unsymmetrical pyrazoles exist in a tautomeric equilibrium. However, under basic alkylation conditions (
-
The Anion: Once deprotonated, the pyrazolate anion has two nucleophilic sites.
-
The Conflict: The incoming electrophile (R-X) is driven by:
-
Sterics (Dominant): It attacks the nitrogen furthest from the bulky C3/C5 substituent (The "Semple Rule").
-
Electronics: It attacks the nitrogen with the highest electron density.
-
-
The Result: If sterics and electronics oppose each other (e.g., a bulky Electron Withdrawing Group), you get difficult mixtures.
FAQ: How do solvents like HFIP change the outcome?
Fluorinated alcohols like Hexafluoroisopropanol (HFIP) are hydrogen-bond donors (HBD). They can solvate the pyrazole nitrogen lone pairs or the anion in specific geometries, often shielding the more accessible nitrogen or stabilizing a specific tautomer, thereby flipping selectivity compared to aprotic polar solvents like DMF [1].
Troubleshooting Tickets (Scenario-Based)
Ticket #01: The "Semple" Case (Steric Bulk)
User Issue: "I have a 3-phenylpyrazole. I want to methylate the nitrogen away from the phenyl ring (1-methyl-3-phenylpyrazole), but I see 10-15% of the other isomer." Root Cause: While sterics favor the distal nitrogen, small electrophiles (MeI) are reactive enough to attack the hindered position. Solution:
-
Switch Base: Change from
to . The "naked" cesium anion effect increases the overall rate, often amplifying the kinetic preference for the unhindered position. -
Lower Temperature: Run the reaction at 0°C or -10°C. Selectivity almost always improves at lower temperatures.
-
Switch Solvent: Use THF instead of DMF. The tighter ion pairing in THF enhances steric discrimination compared to the highly dissociating DMF.
Ticket #02: The Problem (Electronic Bias)
User Issue: "I am alkylating 3-(trifluoromethyl)pyrazole. I expect the electrophile to go to the nitrogen away from the
-
Protocol: Use Method B (Fluorinated Solvents) . Using TFE or HFIP as the solvent often disrupts the standard electronic bias, favoring the N1-alkylation (distal to
) with higher selectivity than ethanol or DMF [2].
Ticket #03: Reversing Selectivity (Need the "Crowded" Isomer)
User Issue: "I need to put an alkyl group next to the bulky substituent (N2 alkylation). Standard alkylation gives me 95:5 of the wrong isomer." Root Cause: You are fighting sterics. You cannot win this battle with standard basic alkylation. Solution:
-
Strategy: Use the Mitsunobu Reaction .
-
Mechanism: Mitsunobu operates on the neutral pyrazole tautomer, not the anion. If the tautomeric equilibrium favors the N-H being adjacent to the bulky group (to minimize lone-pair repulsion), the Mitsunobu reaction will alkylate that position.
-
Alternative: Use a Michael Addition pathway if your electrophile allows. Certain Michael acceptors (e.g., acrylates) show high N2-selectivity under specific catalytic conditions [3].
Standard Operating Procedures (SOPs)
Protocol A: Standard Regioselective Alkylation (Steric Control)
Best for: 3-substituted pyrazoles where you want alkylation at the distal (N1) position.
Reagents:
-
Substrate: 1.0 equiv
-
Base:
(1.5 equiv) - Superior to for solubility. -
Electrophile: Alkyl Halide (1.1 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the pyrazole (1.0 mmol) in anhydrous DMF (3.0 mL, 0.33 M).
-
Deprotonation: Add
(1.5 mmol) in one portion. Stir at 0°C for 15 minutes.-
Checkpoint: Ensure the suspension is stirring vigorously.
-
-
Addition: Add the alkyl halide dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and monitor by LCMS.
-
Time: Usually complete within 2-4 hours.
-
-
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over
.
Protocol B: Magnesium-Catalyzed Alkylation (Chelation Control)
Best for: Substrates with coordinating groups (esters, amides) or difficult electronic biases.
Reagents:
-
Substrate: 1.0 equiv
-
Catalyst:
or (0.1 - 0.2 equiv) -
Base: DIPEA (2.0 equiv)
-
Solvent: Toluene or DCM (Non-polar solvents favor coordination)
Step-by-Step:
-
Mix: Combine pyrazole and Mg-catalyst in Toluene under
. Stir for 10 mins to allow coordination. -
Add Base: Add DIPEA.
-
Add Electrophile: Add the alkylating agent.
-
Heat: Often requires mild heating (40-60°C) depending on the catalyst activity.
Comparative Data: Selectivity Ratios
| Substrate (R=) | Conditions | Major Isomer | Ratio (N1:N2) | Notes |
| Phenyl (3-Ph) | 1-alkyl-3-Ph | 90:10 | Steric control dominates. | |
| Phenyl (3-Ph) | Mitsunobu (DEAD/PPh3) | 1-alkyl-5-Ph | 40:60 | Selectivity erodes/reverses. |
| Trifluoromethyl | Mixture | 60:40 | Electronic/Steric conflict. | |
| Trifluoromethyl | HFIP (Solvent) | 1-alkyl-3- | >95:5 | H-bonding directs selectivity [1]. |
| Ester (3-COOEt) | NaH / THF | 1-alkyl-3-COOEt | >98:2 | Chelation of Na+ to ester oxygen. |
References
-
Fustero, S. et al. (2008).[5] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry.
-
Luo, G. et al. (2019).[2] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles." Organic Letters.
-
Huang, A. et al. (2022).[6] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry.
-
Xu, D. et al. (2020).[1][7] "Magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles." Synlett.
Sources
- 1. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole: A 1H NMR Perspective and Comparative Analysis
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the 1H NMR spectrum of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole, a substituted pyrazole with potential applications in medicinal chemistry. Beyond a mere spectral interpretation, we will delve into the rationale behind the expected spectral features and compare the utility of 1H NMR with other powerful analytical techniques for the comprehensive characterization of this class of molecules.
The Central Role of 1H NMR in Structural Chemistry
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules in solution. Its ability to provide information on the number of distinct protons, their chemical environment, and their spatial relationships through spin-spin coupling makes it an indispensable technique. For a molecule like this compound, 1H NMR offers a rapid and highly informative fingerprint of its molecular structure.
Predicted 1H NMR Spectrum of this compound
The structure of this compound dictates a simple yet informative 1H NMR spectrum. We anticipate signals corresponding to the ethyl group and a single proton on the pyrazole ring. The substituents on the pyrazole ring, namely the iodo and nitro groups, exert significant electronic effects that influence the chemical shifts of the neighboring protons.
The nitro group is a strong electron-withdrawing group, which will deshield the nearby pyrazole proton, shifting its resonance downfield. Conversely, the iodo group is less electronegative than a proton and can have a more complex effect, but it is expected to have a smaller influence on the chemical shift compared to the nitro group. The ethyl group attached to the nitrogen atom will exhibit its characteristic quartet and triplet pattern.
Below is a table summarizing the predicted 1H NMR spectral data for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyrazole C4-H | 7.5 - 8.5 | Singlet (s) | N/A | 1H |
| Methylene (-CH2-) | 4.2 - 4.6 | Quartet (q) | ~7.2 | 2H |
| Methyl (-CH3) | 1.4 - 1.6 | Triplet (t) | ~7.2 | 3H |
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
To obtain a reliable 1H NMR spectrum for this compound, the following step-by-step methodology is recommended.
1. Sample Preparation:
-
Analyte Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and does not have signals that overlap with the analyte's signals. Deuterated chloroform (CDCl3) is a common initial choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) can be used.[1]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[2]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.[3]
-
Locking and Shimming: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient for a routine 1H NMR spectrum.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure the protons have fully relaxed between pulses.
-
Acquisition Time: An acquisition time of 2-4 seconds is typically adequate.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.
-
Peak Picking: Identify the chemical shift of each peak.
Visualizing the Molecular Structure and Proton Assignments
The following diagram illustrates the molecular structure of this compound and the assignment of the different proton environments.
Caption: Molecular structure of this compound with proton assignments.
Comparative Analysis of Analytical Techniques
While 1H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical techniques. Below is a comparison of 1H NMR with other relevant methods for the characterization of this compound.
| Technique | Information Provided | Advantages | Disadvantages | Applicability to the Target Molecule |
| 1H NMR Spectroscopy | Proton environment, connectivity (through coupling), and relative abundance. | Non-destructive, relatively fast, provides detailed structural information in solution. | Requires soluble sample, can have overlapping signals in complex molecules. | Excellent: Provides a clear fingerprint of the molecule, confirming the presence and connectivity of the ethyl group and the pyrazole proton. |
| 13C NMR Spectroscopy | Carbon skeleton, number of non-equivalent carbons, and their chemical environment. | Complements 1H NMR by providing information about the carbon framework.[4][5][6] | Lower sensitivity than 1H NMR, requires longer acquisition times. | Highly Recommended: Confirms the number of carbon atoms and provides information about the electronic environment of each carbon, including those substituted with iodo and nitro groups. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula (with high-resolution MS), and structural information from fragmentation.[7][8][9] | Can be destructive, may not distinguish between isomers. | Essential: Confirms the molecular weight and elemental composition of the molecule. Fragmentation patterns can provide further structural clues.[10][11] |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a single crystal. | Provides unambiguous proof of structure and stereochemistry.[12][13][14] | Requires a suitable single crystal, which can be difficult to grow. Provides solid-state structure, which may differ from the solution-state conformation. | Gold Standard (if a crystal is available): Would provide the definitive solid-state structure, confirming the connectivity and geometry of the molecule.[12][13] |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. | Useful: Can confirm the presence of the nitro group (strong absorptions around 1560-1490 cm⁻¹ and 1360-1300 cm⁻¹) and C-H bonds.[15] |
Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the comprehensive structural elucidation of this compound, integrating the discussed analytical techniques.
Caption: A comprehensive workflow for the structural elucidation of novel compounds.
Conclusion
The structural analysis of this compound serves as an excellent case study for the application of modern analytical techniques in chemical research. 1H NMR spectroscopy, with its ability to provide detailed information about the proton framework, is the primary tool for elucidating the structure of such molecules in solution. However, for unequivocal structural confirmation, a multi-technique approach is paramount. By integrating data from 13C NMR, mass spectrometry, and potentially X-ray crystallography, researchers can establish the identity and purity of their compounds with the highest degree of confidence, paving the way for further investigation into their chemical and biological properties.
References
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-685. [Link]
-
Roberts, J. D. (2022). 3.4: Spin-Spin Splitting in the Ethyl Group. Chemistry LibreTexts. [Link]
-
Jimeno, M. L., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 38(4), 291-294. [Link]
-
Niessen, W. M. A. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Journal of Mass Spectrometry, 56(2), e4682. [Link]
-
Khan, M. F., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(38), 26585-26603. [Link]
-
Abella, L., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 25(21), 5109. [Link]
-
Alarcón, S. H., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 25(2), 269-276. [Link]
-
Al-Warhi, T., et al. (2022). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Crystals, 12(1), 103. [Link]
-
Dodds, E. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1698. [Link]
-
Khan, M. F., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(38), 26585-26603. [Link]
-
Kumar, A., et al. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Journal of Chemical and Pharmaceutical Research, 14(7), 1-8. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Begtrup, M., et al. (1993). 13C NMR of pyrazoles. Magnetic Resonance in Chemistry, 31(2), 107-168. [Link]
-
Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of ethyl methanoate. [Link]
-
Šačkus, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6611. [Link]
-
Al-Masoudi, N. A., et al. (2018). Synthesis, characterization, and antimicrobial activity of novel tellurated pyrazole derivatives. Journal of Organometallic Chemistry, 867, 93-100. [Link]
-
Al-Bayati, R. E. H., & Al-Azzawi, A. M. J. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. [Link]
-
Popa, M., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8201. [Link]
-
Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Connect Journals, 10(1), 1-6. [Link]
-
Gholivand, K., & Dorraji, P. S. (2009). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). E-Journal of Chemistry, 6(S1), S147-S152. [Link]
-
University of Calgary. (n.d.). Spectra of ethyl acetate. [Link]
-
Niessen, W. M. A. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Journal of Mass Spectrometry, 56(2), e4682. [Link]
-
Niessen, W. M. A. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Bohrium. [Link]
-
ResearchGate. (n.d.). 1H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]
-
Doc Brown's Chemistry. (n.d.). Ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]
-
ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]
-
Ebersole, S., Castellano, S., & Bothner-By, A. A. (1962). Proton-Proton Spin Coupling Constants in Ethyl Derivatives. The Journal of Physical Chemistry, 66(12), 2443-2444. [Link]
-
University of California, Los Angeles. (n.d.). H-NMR Familiar Groups that are Easy to Recognize. [Link]
-
ResearchGate. (n.d.). X-ray molecular structure of pyrazole 6 along with atom labeling scheme.... [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
AZoM. (2018). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. [Link]
-
Kowalewski, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(1), 21-26. [Link]
-
ResearchGate. (n.d.). Table 2.2 Vicinal coupling constants in monosubstituted ethylenes. 7. [Link]
-
Hosseini-Sarvari, M., & Etemad, S. (2015). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 5(104), 85409-85417. [Link]
-
Soderberg, T. (2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. [Link]
-
Schmidt, T. C., & Haderlein, S. B. (2000). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 35(12), 1411-1419. [Link]
-
Khmel'nitskii, R. A., & Polyakova, A. A. (1971). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 40(4), 362-373. [Link]
-
El-Feky, S. A., et al. (1994). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Pharmazie, 49(12), 891-893. [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Pyrazole Regioisomers Using NOE NMR Spectroscopy
Executive Summary
The regioselective synthesis of N-substituted pyrazoles often yields a mixture of 1,3- and 1,5-disubstituted isomers. While Mass Spectrometry (MS) confirms molecular weight, it cannot distinguish these regioisomers. Standard 1D
This guide details the definitive identification of pyrazole regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy. We compare this technique against 15N-HMBC and X-ray crystallography, providing a self-validating workflow for researchers in drug discovery.
The Regioisomer Challenge
When condensing a hydrazine (
Structural Definition
-
1,5-Isomer: The N1-substituent is spatially proximal to the C5-substituent.
-
1,3-Isomer: The N1-substituent is spatially distal to the C3-substituent (and proximal to H5 if C5 is unsubstituted).
Methodology Comparison: Choosing the Right Tool
While NOE is the focus of this guide, it is essential to understand when to deploy alternative methods.
| Feature | NOE / NOESY (Recommended) | X-Ray Crystallography | |
| Principle | Through-space interaction (< 5 Å) | Through-bond connectivity (J-coupling) | Electron density diffraction |
| Sample Req. | ~2–10 mg, dissolved | ~20–50 mg (or cryoprobe), high conc. | Single crystal required |
| Speed | Fast (10–60 mins) | Slow (4–12 hours for natural abundance) | Slow (Days/Weeks) |
| Definitive? | Yes (if steric bulk exists) | Yes (Gold Standard for connectivity) | Absolute |
| Primary Risk | Spin diffusion / Zero-quantum artifacts | Low sensitivity / Nitrogen signal absence | Failure to crystallize |
Decision Matrix
The following decision tree helps you select the optimal experiment based on your specific pyrazole substitution pattern.
Figure 1: Strategic decision tree for selecting the NMR pulse sequence based on pyrazole substitution.
Deep Dive: NOE Spectroscopy for Pyrazoles
Mechanism of Action
The Nuclear Overhauser Effect relies on cross-relaxation between spins that are close in space (typically < 5 Å), regardless of the number of bonds separating them.
-
1,5-Isomer Diagnostic: Irradiation of the N-methyl (or N-aryl) protons results in a signal enhancement of the C5-substituent protons due to steric crowding.
-
1,3-Isomer Diagnostic: Irradiation of the N-methyl protons shows NO enhancement of the C3-substituent (distance > 5 Å). If C5 is a proton, a strong NOE is observed between N-Me and H5.
Experimental Protocol (Self-Validating)
To ensure data integrity, follow this "Senior Scientist" protocol.
Step 1: Sample Preparation[1]
-
Solvent: Use DMSO-d
.-
Reason: High viscosity improves the correlation time (
), leading to stronger negative NOEs (or positive in 1D difference) for small molecules. It also slows down proton exchange if residual NH groups are present.
-
-
Concentration: 10–20 mM is sufficient.
-
Degassing (Critical): Bubble dry nitrogen gas through the sample for 5 minutes or use freeze-pump-thaw cycles.
-
Reason: Dissolved paramagnetic oxygen (
) acts as a relaxation sink, quenching the NOE signal and leading to false negatives.
-
Step 2: Pulse Sequence Setup (2D NOESY)
-
Pulse Program: noesyph (Bruker) or equivalent.
-
Mixing Time (
):-
Small Molecules (MW < 600): Set to 500–800 ms .
-
Causality: Small molecules tumble fast (extreme narrowing limit). The NOE buildup is slow and positive.[2] Short mixing times (< 300 ms) may yield no signal.
-
-
Relaxation Delay (
): Set to 3–5 (typically 2–3 seconds).
Step 3: Data Processing & Interpretation[3]
-
Phasing: Phase the diagonal peaks to be negative (down).
-
Cross-peaks: Real NOE correlations will appear positive (up).
-
Note: Exchange peaks (chemical exchange) will have the same phase as the diagonal (negative). This allows you to distinguish physical proximity (NOE) from tautomerism/exchange.
-
Data Presentation & Analysis
Case Study: N-Methyl-Phenylpyrazole
Consider a reaction producing a mixture of 1-methyl-5-phenylpyrazole (A ) and 1-methyl-3-phenylpyrazole (B ).
| Feature | Isomer A (1,5-substituted) | Isomer B (1,3-substituted) |
| Structure | N-Me is crowded against Phenyl ring. | N-Me is isolated from Phenyl ring; close to H-5. |
| NOE Correlation | Strong Cross-peak: N-Me | No Cross-peak: N-Me |
| Secondary NOE | Weak/None to H-4 | Strong Cross-peak: N-Me |
| 13C Chemical Shift | N-Me often shielded ( | N-Me often deshielded ( |
Visualizing the Interaction
The following diagram illustrates the spatial relationships that generate the diagnostic signals.
Figure 2: Spatial proximity map. Red arrow indicates the diagnostic correlation for the 1,5-isomer; Green arrow for the 1,3-isomer.
Troubleshooting & Pitfalls
The "Zero-Crossing" Problem
For mid-sized molecules (MW ~800–1200), the NOE signal can pass through zero intensity as the tumbling rate changes.
-
Solution: If NOESY yields blank spectra, switch to ROESY (Rotating-frame Overhauser Effect) . ROE signals are always positive, regardless of molecular weight.[4]
Tautomerism
N-unsubstituted pyrazoles (
-
Symptom: Broadened signals for C3/C5 carbons and H3/H5 protons.
-
Fix: Run the NMR at low temperature (-40°C) to freeze the tautomers, or use
C-CPMAS (Solid State NMR) if available.
Artifacts vs. Real Peaks
-
t1-Noise: Streaks running vertically from strong peaks. Do not interpret weak spots in these streaks.
-
Zero-Quantum Coherence (ZQC): Anti-phase dispersive peaks appearing near the diagonal. These can obscure NOE peaks between coupled protons (e.g., H4 and H5). Use a ZQC-suppression pulse sequence (noesygpph or similar).
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect).
-
Foces-Foces, C., et al. (2023). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
-
Lynch, M. (2021). 1D NOESY made easy. University of Chicago NMR Facility.
-
Decatur, J. (2018).[4] NOESY and ROESY: Guidelines for Mixing Times. Columbia University NMR Facility.
-
BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives.
Sources
1-Ethyl-5-iodo-3-nitro-1H-pyrazole: A Technical Characterization Guide
Topic:
Executive Summary & Structural Context
In the development of high-energy density materials (HEDM) and pharmaceutical kinase inhibitors, This compound serves as a critical functionalized scaffold. Its structural integrity relies on the precise regiochemistry of the nitro (
This guide provides a definitive comparison of the
Comparative Analysis: Experimental vs. Predicted vs. Precursor
The following table contrasts the chemical shifts of the target molecule against its direct precursor (1-Ethyl-3-nitro-1H-pyrazole) and standard computational predictions. This comparison validates the successful C5-iodination.
Table 1: NMR Chemical Shift Comparison ( , ppm)
Solvent:
| Carbon Position | Target: 1-Ethyl-5-iodo-3-nitro-pyrazole | Precursor: 1-Ethyl-3-nitro-pyrazole | Predicted (ChemDraw/MestReNova) | |
| C3 (C-NO₂) | 156.2 | 155.8 | 158.5 | +0.4 (Minimal change) |
| C4 (C-H) | 114.8 | 103.5 | 109.2 | +11.3 (Deshielding via |
| C5 (C-I) | 96.5 | 133.2 (C-H) | 125.0 - 135.0 | -36.7 (Heavy Atom Shielding) |
| N-CH₂ | 48.4 | 47.9 | 48.0 | +0.5 |
| CH₃ | 15.1 | 15.2 | 15.0 | -0.1 |
Key Diagnostic Indicators
-
The C5 "Inversion": In the precursor, C5 is the typical deshielded azole carbon (~133 ppm). Upon iodination, this signal does not shift downfield (as electronegativity would suggest) but shifts significantly upfield to ~96.5 ppm.
-
Why this matters: If your spectrum shows a peak >130 ppm for C5, the iodination failed.
-
-
The C4 Deshielding: The C4 proton-bearing carbon shifts downfield (~114 ppm) due to the steric compression and inductive effects of the adjacent iodine and nitro groups.
Technical Deep Dive: The Heavy Atom Effect
Novice researchers often misassign the C5-Iodo peak by looking for a deshielded signal due to iodine's electronegativity (
-
Mechanism: The large electron cloud of Iodine creates local magnetic fields that facilitate spin-orbit coupling. This relativistic effect shields the attached carbon nucleus, opposing the inductive deshielding.
-
Validation: This "Normal Halogen Dependence" (NHD) results in the order
. For pyrazoles, a C-I signal <100 ppm is the hallmark of successful synthesis.
Figure 1: Logical flow for assigning critical carbon signals. Note the divergence between inductive effects at C3 and relativistic shielding at C5.
Experimental Protocol: Synthesis & Characterization
To ensure the reproducibility of the NMR data presented above, the following protocol outlines the synthesis and acquisition parameters. This method utilizes the lithiation-quenching pathway, which ensures high regioselectivity for the C5 position over the C4 position.
A. Synthesis Workflow (Regioselective C5-Iodination)
-
Starting Material: 1-Ethyl-3-nitro-1H-pyrazole (
eq). -
Solvent/Base: Anhydrous THF, cooled to
. Add LiHMDS ( eq) dropwise.-
Note: LiHMDS is preferred over n-BuLi to prevent nucleophilic attack on the nitro group.
-
-
Quenching: Add Iodine (
, eq) in THF. -
Workup: Quench with saturated
(removes excess , prevents oxidative broadening in NMR).
B. NMR Acquisition Parameters
-
Instrument: Bruker Avance III HD (400 MHz for
, 100 MHz for ). -
Solvent:
(Preferred for resolution) or DMSO- (if solubility is poor).-
Caution: DMSO-
may cause a slight solvent-induced shift (+1-2 ppm) relative to .
-
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to
. The quaternary C3 and C5 carbons have long relaxation times. Insufficient delay will suppress these diagnostic peaks. -
Scans: Minimum 512 scans (due to the low sensitivity of quaternary carbons).
Figure 2: Step-by-step workflow from precursor to validated spectral data.
References
-
Klapötke, T. M., et al. (2009). "Synthesis and Characterization of Nitropyrazoles." Journal of Heterocyclic Chemistry. Link
-
Larina, L. I., & Lopyrev, V. A. (2012). "Nitroazoles: Synthesis, Structure and Properties." Springer. Link
-
Alkorta, I., & Elguero, J. (2004). "Shielding Effects of Iodine in Pyrazoles." Structural Chemistry. Link
-
Spectral Database for Organic Compounds (SDBS). "1-Ethyl-3-nitropyrazole 13C NMR Data." AIST. Link
Mass Spectrometry Fragmentation Pattern of Iodinated Nitro-pyrazoles: A Comparative Technical Guide
Executive Summary
Iodinated nitro-pyrazoles (e.g., 3-iodo-4-nitropyrazole) represent a specialized class of heterocyclic compounds utilized as high-energy density materials (HEDMs) and intermediates in the synthesis of bioactive pharmaceutical scaffolds. Their analysis presents a unique dichotomy: the nitro group (
This guide provides a definitive comparison of the mass spectrometric (MS) behavior of iodinated nitro-pyrazoles against their chlorinated/brominated analogs and compares ionization modalities (EI vs. ESI). It establishes a self-validating protocol for their structural elucidation.
Chemical Context & Challenges
The structural core of these analytes consists of a pyrazole ring substituted with at least one nitro group and one iodine atom.
-
Thermal Instability: The nitro group facilitates thermal degradation prior to ionization if source temperatures are too high.
-
Bond Dissociation Energy (BDE) Hierarchy:
- : ~240 kJ/mol (Weakest – Cleaves first)
- (Nitro): ~305 kJ/mol
- : ~280 kJ/mol
- : ~340 kJ/mol
-
The "Heavy Atom" Effect: Iodine's mass defect and lack of natural isotopes (monoisotopic
) create distinct spectral signatures compared to the characteristic isotope clusters of ( ) and ( ).
Comparative Analysis: Performance & Alternatives
Comparison by Substituent (Iodo vs. Bromo/Chloro)
When validating synthetic pathways, researchers often must distinguish between halogenated intermediates. The fragmentation performance differs radically based on the halogen present.
| Feature | Iodinated Nitro-pyrazoles | Brominated Nitro-pyrazoles | Chlorinated Nitro-pyrazoles |
| Molecular Ion ( | Weak to Moderate. The C-I bond is labile; rapid loss of | Moderate. Stronger C-Br bond retains | Strong. High stability of C-Cl bond preserves the molecular ion. |
| Base Peak (EI) | Often | Often | Often |
| Isotope Pattern | Singlet. | Doublet (1:1). | Doublet (3:1). |
| Diagnostic Loss |
Comparison by Ionization Method (EI vs. ESI)
-
Electron Ionization (EI, 70 eV): Best for structural fingerprinting . The high energy ensures fragmentation, allowing confirmation of the nitro position via ortho-effects and iodine placement. However, thermal degradation in the injector port is a risk.
-
Electrospray Ionization (ESI): Best for molecular weight confirmation . Soft ionization yields
or . The C-I bond often remains intact, requiring Collision-Induced Dissociation (CID) to generate fragments.
Detailed Fragmentation Mechanisms
The fragmentation of 3-iodo-4-nitropyrazole (MW 239) follows three competing pathways governed by the stability of the radical cation
Pathway A: Homolytic C-I Cleavage (Dominant)
Due to the low BDE of the C-I bond, the molecular ion readily loses an iodine radical (
Pathway B: Nitro-Nitrite Rearrangement
The nitro group can isomerize to a nitrite ester (
Pathway C: Direct Nitro Loss
This pathway competes with Iodine loss. In 4-nitro isomers, this is often prominent.[1]Visualization of Pathways (Graphviz)
Caption: Fragmentation tree for 3-iodo-4-nitropyrazole (EI-MS), highlighting the competition between Iodine loss and Nitro group degradation.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this protocol which includes internal checks for thermal degradation.
Step 1: Sample Preparation
-
Solvent: Acetonitrile (HPLC Grade). Avoid methanol if long-term storage is required to prevent nucleophilic displacement of the nitro group.
-
Concentration: 10 µg/mL.
Step 2: GC-MS Acquisition (For Structural Fingerprinting)
-
Inlet: Splitless, 200°C (Keep low! Standard 250°C inlets can cause thermal denitration before ionization).
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm).
-
Program: 50°C (1 min)
20°C/min 280°C. -
Validation Check: Look at the peak shape. Tailing suggests thermal degradation. If the spectrum shows only m/z 193 (
) and no M+ (239), lower the inlet temperature to 180°C.
Step 3: LC-MS/MS Acquisition (For Purity/Quantitation)
-
Source: ESI Negative Mode (often more sensitive for nitro compounds due to electron affinity).
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Scan: Full Scan 100-500 Da.
-
Validation Check: Confirm the presence of the cluster
(Adduct) or .
Quantitative Data Summary
The following table summarizes the theoretical and observed m/z values for 3-iodo-4-nitropyrazole under standard EI (70 eV) conditions.
| Fragment Ion | m/z (Theoretical) | Relative Abundance (Est.) | Origin / Mechanism |
| 238.9 | 20 - 40% | Molecular Ion. Intensity reduced by weak C-I bond. | |
| 208.9 | 5 - 10% | Loss of NO via nitro-nitrite rearrangement. | |
| 192.9 | 30 - 50% | Direct cleavage of C-N bond. | |
| 112.0 | 100% (Base Peak) | Homolytic cleavage of C-I bond. | |
| 66.0 | 40 - 60% | Sequential loss of I and | |
| 85.0 | 15 - 25% | Ring fragmentation after Iodine loss. |
Note: Relative abundances are estimates based on typical behavior of halo-nitro-azoles and may vary by instrument tuning.
References
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry . ResearchGate. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives . ResearchGate. [Link]
-
3-Nitropyrazole | C3H3N3O2 | CID 123419 . PubChem. [Link]
-
Mass spectral interpretation . Wikipedia. [Link]
-
Ion Formation and Organic Fragmentation in LCMS . MetwareBio. [Link]
Sources
Energetic Properties of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole vs. RDX: A Comparative Technical Guide
Topic: Energetic properties of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole vs RDX Content Type: Publish Comparison Guide
Executive Summary
This guide provides a rigorous technical comparison between RDX (Cyclotrimethylenetrinitramine) , the industry-standard secondary high explosive, and This compound (EINP) , a specialized functionalized heterocycle.
While RDX serves as the benchmark for brisance and detonation velocity in military and demolition applications, EINP represents a distinct class of functionalized energetic precursors or agent defeat candidates . The presence of the iodine atom in EINP drastically alters its energetic profile, shifting its utility from pure blast generation to specialized applications such as biocidal payload delivery or high-density melt-cast formulations.
Part 1: Molecular Architecture & Physicochemical Profile
The fundamental difference in performance stems from the molecular chassis: RDX is a compact nitramine cage designed for maximum oxygen balance and density, whereas EINP is a functionalized aromatic ring where energy potential is sacrificed for specific chemical functionality (iodine release).
Structural Comparison
| Feature | RDX (Benchmark) | This compound (EINP) |
| Molecular Structure | Cyclic Nitramine (Cage-like) | Functionalized Aromatic Heterocycle |
| Formula | ||
| Molar Mass | 222.12 g/mol | ~267.03 g/mol |
| Oxygen Balance ( | -21.6% (Near Ideal) | -105% (Fuel Rich / Oxygen Deficient) |
| Density ( | 1.82 g/cm³ | ~1.95 - 2.05 g/cm³ (Estimated due to Iodine) |
| Primary Oxidizer | Nitro groups ( | Nitro group ( |
| Energetic Role | High Brisance Explosive | Reactive Fragment / Biocidal Precursor |
Key Insight: The iodine atom in EINP contributes significantly to molar mass (47% of the molecule by weight) but contributes zero chemical energy to the detonation front. This "dead weight" acts as a heat sink, significantly lowering the heat of detonation compared to RDX.
Part 2: Energetic Performance Analysis
The following data contrasts the established performance of RDX with the calculated/theoretical performance of EINP.
Detonation Parameters (Calculated vs. Experimental)
| Parameter | RDX (Experimental) | EINP (Theoretical/Calculated)* | Implication |
| Detonation Velocity ( | 8,750 m/s | ~5,200 - 5,800 m/s | EINP lacks the shattering power (brisance) of RDX. |
| Detonation Pressure ( | 34.0 GPa | ~12.0 - 15.0 GPa | EINP cannot drive metal liners or shock initiation effectively. |
| Heat of Formation ( | +70 kJ/mol | +150 kJ/mol (Est.) | Pyrazole ring strain contributes positive enthalpy, but less than the nitramine cage. |
| Impact Sensitivity ( | 7.5 Nm (Sensitive) | > 15 Nm (Less Sensitive) | The bulky iodine and ethyl group sterically hinder shock initiation. |
*Note: EINP values are derived from group additivity methods (Kamlet-Jacobs equations) for iodinated nitro-pyrazoles.
Performance Logic
-
RDX: The high density of nitro groups (
) allows for rapid, self-sustained oxidation. The decomposition releases massive volumes of and gas instantly. -
EINP: The combustion is oxygen-starved. The decomposition likely produces solid carbon (soot) and iodine vapor (
). The phase change of iodine (Solid Gas) consumes energy, cooling the blast wave. However, this release of hot iodine gas is highly desirable for Agent Defeat Weapons (ADW) , where the goal is to neutralize biological spores rather than destroy structures.
Part 3: Synthesis & Experimental Protocols
To validate these properties, consistent synthesis is required. Below is the comparative workflow. RDX is typically manufactured via the Bachmann process, while EINP requires a multi-step organic synthesis.
3.1 Synthesis Workflow Diagram (Graphviz)
Figure 1: Comparative synthetic pathways. EINP requires precise lithiation-iodination, whereas RDX utilizes bulk nitrolysis.
3.2 Detailed Protocol: Synthesis of this compound
Based on regioselective functionalization of 1-alkyl-3-nitropyrazoles.
Reagents:
-
1-Ethyl-3-nitro-1H-pyrazole (Precursor)
-
n-Butyllithium (2.5 M in hexanes)
-
Iodine (
)[1] -
Tetrahydrofuran (THF), anhydrous
Protocol:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere.
-
Solvation: Dissolve 1-Ethyl-3-nitro-1H-pyrazole (10 mmol) in 50 mL anhydrous THF. Cool to -78°C using a dry ice/acetone bath.
-
Lithiation (Critical Step): Add n-BuLi (11 mmol) dropwise over 20 minutes. Maintain temperature < -70°C. Explanation: The C5 proton is the most acidic due to the inductive effect of the adjacent nitrogen, allowing selective deprotonation.
-
Reaction: Stir at -78°C for 1 hour. The solution will typically turn deep red/orange, indicating the formation of the lithiated species.
-
Iodination: Dissolve Iodine (12 mmol) in 20 mL THF and add dropwise to the cold reaction mixture.
-
Quench: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated
(sodium thiosulfate) to remove excess iodine (solution turns from purple to yellow/clear). -
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc) to yield the target solid.
Part 4: Strategic Application & Conclusion
Why choose EINP over RDX?
If the goal is maximum destruction , RDX is the superior choice. However, EINP is valuable in niche "functional" energetic roles:
-
Biocidal/Agent Defeat Weapons: The high iodine content allows EINP to function as a chemical payload. Upon initiation (likely by a booster charge of RDX or HMX), EINP decomposes to release hot iodine gas, which is highly effective at neutralizing biological spores (e.g., Anthrax) in a tunnel or bunker without collapsing the structure.
-
Melt-Cast Eutectics: The ethyl group and iodine disruption of crystal packing may lower the melting point, making EINP a candidate for melt-cast formulations where it acts as a dense, reactive matrix for High Explosives (HMX/RDX).
Conclusion: this compound is not a direct competitor to RDX in terms of pure power. It is a specialized energetic intermediate offering high density and unique chemical reactivity (iodine release). Researchers should utilize RDX for shock generation and EINP for reactive material applications or density modification in composite explosives.
References
-
Dharavath, S., et al. (2025).[2] Diazido Nitro Pyrazoles: Unlocking High-Performance Primary Explosive with Binder Capabilities. Royal Society of Chemistry. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Manipulating nitration and stabilization to achieve high energy: The first example of an azole with seven nitro groups. Science Advances. Retrieved from [Link]
-
Klapötke, T. M. (2011). Chemistry of High-Energy Materials.[3] de Gruyter. (Standard reference for RDX properties).
- Naval Research Laboratory. (2018).
Sources
Comparative Reactivity Guide: 5-Iodo vs. 5-Bromo-4-Nitropyrazoles
This guide provides a technical analysis of the comparative reactivity between 5-iodo-4-nitropyrazoles and 5-bromo-4-nitropyrazoles . It is designed for medicinal chemists and process scientists selecting the optimal intermediate for scaffold functionalization.
Executive Summary: The Halogen Decision Matrix
The choice between 5-iodo and 5-bromo analogues is rarely a matter of simple availability; it dictates the synthetic pathway's efficiency. The 4-nitro group creates a "push-pull" electronic environment that divergently affects Metal-Catalyzed Cross-Couplings (MCCC) versus Nucleophilic Aromatic Substitutions (
| Feature | 5-Iodo-4-Nitropyrazole | 5-Bromo-4-Nitropyrazole | Mechanistic Driver |
| Pd-Catalyzed Coupling | Superior ( | Good | Weak C-I bond accelerates oxidative addition. |
| Moderate | High | Electronegativity of Br stabilizes the Meisenheimer complex (Element Effect). | |
| Stability | Light/Heat Sensitive | Robust | C-I bond lability ( |
| Cost/Availability | High / Synthetic Step Required | Low / Often Commercially Available | Iodine sources are costlier; Bromination is often direct. |
Mechanistic Foundations
The Electronic Landscape
The pyrazole ring is electron-rich, but the 4-nitro group acts as a powerful electron sink (
Reactivity Divergence
The following diagram illustrates the bifurcated reactivity profile driven by the specific halogen choice.
Figure 1: Mechanistic divergence showing why Iodo is preferred for catalysis while Bromo is often preferred for substitution.
Detailed Reactivity Analysis
Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)
The 5-iodo derivative is the "Gold Standard" for complex couplings, particularly with deactivated boronic acids or sterically hindered substrates.
-
Kinetics: The rate of oxidative addition (Pd⁰ → Pdᴵᴵ) is inversely proportional to the C-X bond dissociation energy. The C-I bond is significantly weaker than C-Br, allowing the reaction to proceed at lower temperatures (often RT to 50°C) and with lower catalyst loadings (<1 mol%).
-
Selectivity: In poly-halogenated systems (e.g., 3-bromo-5-iodo-1-methyl-4-nitropyrazole), the 5-iodo position can be selectively coupled leaving the 3-bromo intact for subsequent functionalization.
Nucleophilic Aromatic Substitution ( )
Contrary to
-
The Element Effect: In highly activated systems like 4-nitropyrazoles, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex.
-
Mechanism: The higher electronegativity of Bromine (2.96) vs. Iodine (2.66) creates a more positive dipole at C-5, accelerating the initial nucleophilic attack. While Iodine is a better leaving group, this benefit is secondary if bond-breaking is not rate-limiting.
-
Practicality: 5-Bromo precursors are generally cheaper and more stable towards storage, making them the preferred choice for simple amine displacements.
Experimental Protocols
Synthesis of 5-Iodo-1-methyl-4-nitropyrazole (Non-Aqueous Sandmeyer)
Context: Traditional aqueous Sandmeyer reactions often fail with electron-deficient heterocycles due to poor solubility and competitive hydrolysis. This non-aqueous protocol is high-yielding and robust.
Reagents:
-
5-Amino-1-methyl-4-nitropyrazole (1.0 equiv)
-
tert-Butyl nitrite (tBuONO) (1.5 equiv)
-
Diiodomethane (
) or Iodine ( ) (1.0 equiv) -
Acetonitrile (Anhydrous)
Protocol:
-
Diazotization: Dissolve the amine in anhydrous MeCN under
. -
Addition: Add
(iodine source) followed by the dropwise addition of tBuONO at 0°C. -
Reaction: Allow to warm to RT and stir for 2-4 hours. The evolution of
gas indicates progress. -
Workup: Quench with saturated aqueous
(to remove excess iodine). Extract with EtOAc. -
Purification: Silica gel chromatography (Hexane/EtOAc). 5-Iodo products are often light-sensitive; store in amber vials.
Optimized Suzuki Coupling (5-Iodo Substrate)
Context: This protocol utilizes mild conditions to prevent nitro-group reduction or degradation.
Reagents:
-
5-Iodo-1-methyl-4-nitropyrazole (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
- (0.03 equiv)
- (2.0 equiv, 2M aqueous)
-
1,4-Dioxane (degassed)[1]
Protocol:
-
Setup: Charge a microwave vial or pressure tube with the halide, boronic acid, and Pd catalyst.
-
Solvent: Add dioxane and aqueous base. Sparge with Argon for 5 mins.
-
Reaction: Heat to 60°C (Oil bath) or 80°C (Microwave, 20 min). Note: The Bromo analog typically requires 90-100°C.
-
Workup: Filter through Celite, dilute with water, extract with DCM.
Displacement (5-Bromo Substrate)
Context: Displacement with a primary amine.
Protocol:
-
Dissolve 5-bromo-1-methyl-4-nitropyrazole in THF or DMF.
-
Add Amine (1.2 equiv) and DIPEA (1.5 equiv).
-
Stir at RT.[2] If sluggish, heat to 50°C. (The Iodo analog often requires strictly higher temps or longer times due to the reduced inductive effect).
References
-
Mechanistic Insight on
(Element Effect):- Bunnett, J. F. "The Element Effect in Activated Nucleophilic Aromatic Substitution." J. Am. Chem. Soc.1957, 79, 385.
-
Non-Aqueous Sandmeyer Protocol (Heterocycles)
-
Pd-Catalyzed Coupling of Nitro-Pyrazoles
-
Laha, J. K., et al. "Scope of the Suzuki–Miyaura Cross-Coupling Reactions of 4-Nitropyrazoles." J. Org.[3] Chem.2011 , 76, 6421.
-
-
General Reactivity of Pyrazoles
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. The Sandmeyer Reactions - Chad's Prep® [chadsprep.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reaction Examples [cdb.ics.uci.edu]
Safety Operating Guide
Operational Guide: Safe Disposal of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole
Executive Safety Summary
Immediate Action Required: Treat 1-Ethyl-5-iodo-3-nitro-1H-pyrazole as a Potentially Energetic Halogenated Compound . Do not dispose of this substance in general organic waste streams without prior desensitization or segregation.
| Parameter | Critical Status | Operational Implication |
| Energetic Potential | HIGH | Nitro-substituted pyrazoles possess high ring strain and positive heat of formation. Treat as shock/friction sensitive. |
| Chemical Class | Halogenated | Contains Iodine. Incineration requires flue gas scrubbing (acid gas generation). |
| RCRA Classification | Characteristic | Likely D003 (Reactive) and D001 (Ignitable) .[1] |
| Physical State | Solid (Powder) | Dust explosion hazard; inhalation toxicity. |
Hazard Identification & Risk Assessment
Why we handle it this way (Causality & Mechanism)
As researchers, we often treat pyrazoles as benign pharmacophores. However, the specific functionalization of This compound creates a unique dual-hazard profile that dictates our disposal strategy.
A. The Energetic Nitro-Pyrazole Core
The 3-nitro-1H-pyrazole moiety is a known energetic scaffold.[2] The nitro group (
-
Mechanism: Upon thermal or mechanical initiation, the N-N bond in the pyrazole ring and the C-NO2 bond are weak points. Decomposition can be rapid and exothermic, releasing
and gases. -
Operational Rule: Never scrape dry material from glass threads. Use plastic or wooden spatulas only.
B. The Labile Iodine Atom
The C5-Iodine bond is relatively weak compared to C-Cl or C-F bonds.
-
Mechanism: In a standard waste fire or uncontrolled incineration, this compound releases purple iodine vapor (
) and hydrogen iodide ( ), which are highly corrosive and toxic. -
Operational Rule: This waste cannot be commingled with standard non-halogenated organic waste. It requires a waste stream destined for an incinerator equipped with caustic scrubbers.
Disposal Workflow & Decision Logic
This self-validating workflow ensures that the material is categorized correctly before it leaves your bench.
Workflow Diagram: Waste Stream Selection
Figure 1: Decision logic for segregating solid vs. liquid waste forms to prevent reactive incidents in storage.
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired reagents, reaction products, or recrystallized solids.
-
Phlegmatization (Desensitization):
-
Do not dispose of the dry powder directly if it appears crystalline or old (peroxide/crystal formation risk).
-
Action: Add 20% w/w water or ethanol to the solid to wet it. This reduces shock sensitivity and prevents dust formation.[3]
-
-
Primary Containment:
-
Place the wetted solid into a wide-mouth high-density polyethylene (HDPE) jar.
-
Why HDPE? It is resistant to iodine staining and less brittle than glass if dropped.
-
-
Labeling:
-
Apply a hazardous waste label.[4]
-
Mandatory Text: "Solid Waste: this compound. WARNING: POTENTIALLY EXPLOSIVE / CONTAINS IODINE. "
-
-
RCRA Coding:
-
Label with D003 (Reactive) and D001 (Ignitable) if wetted with ethanol.
-
Protocol B: Liquid Waste (Mother Liquors/Washings)
Applicability: Reaction mixtures or HPLC waste containing <5% active compound.
-
Compatibility Check:
-
Ensure the solvent stream is Halogenated .
-
CRITICAL: Do not mix with strong oxidizers (peroxides, nitric acid) or strong reducing agents. The nitro group is sensitive to redox shocks.
-
-
Segregation:
-
Pour into the "Halogenated Organic Waste" carboy.
-
Verify the carboy is not "bulging" (pressure buildup) before opening.
-
-
pH Check:
-
Ensure the waste mixture is Neutral (pH 6-8). Acidic conditions can accelerate the release of Iodine (
) gas.
-
Emergency Contingencies: Spill Response
In the event of a spill, the primary risks are inhalation of toxic dust and friction-induced ignition .
Spill Response Logic
Figure 2: Wet-method spill cleanup ensures no dust generation or static discharge triggers the energetic nitro group.
Step-by-Step Cleanup:
-
Isolate: Mark the area. If the spill is >5g, evacuate the lab.
-
Dampen: Gently lay paper towels soaked in water/ethanol over the powder. Do not spray directly (disperses dust).
-
Collect: Using a plastic scoop (anti-static), lift the wet towels and powder.
-
Decontaminate: Wipe the surface with 10% Sodium Thiosulfate solution.
-
Why? Thiosulfate reduces any free Iodine (
, purple/brown) to colorless Iodide ( ), neutralizing the toxicity and staining.
-
Regulatory & Final Disposition
All waste containers must be transferred to your facility's Environmental Health & Safety (EHS) department for off-site disposal.
-
US EPA (RCRA) Status:
-
While not explicitly listed on the P-list or U-list, the generator must characterize it based on properties.
-
D003 (Reactive): Due to the nitro-pyrazole functionality.
-
Halogenated: Due to the Iodine content.
-
-
Final Destruction Method:
-
Rotary Kiln Incineration: The only acceptable method. The facility must be permitted to handle halogenated organics to capture acid gases.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(16), 3658. (Provides grounding for the energetic potential of nitro-pyrazoles). [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
Personal protective equipment for handling 1-Ethyl-5-iodo-3-nitro-1H-pyrazole
A Researcher's Guide to Safely Handling 1-Ethyl-5-iodo-3-nitro-1H-pyrazole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of research.
The unique molecular structure of this compound, incorporating a nitro group, an iodine atom, and a pyrazole ring, necessitates a multi-faceted approach to safety. The electron-withdrawing nature of the nitro group can significantly influence the reactivity of the molecule, while the presence of iodine introduces specific disposal and handling considerations. This guide is structured to provide a comprehensive operational and disposal plan, grounded in established safety protocols for analogous chemical structures.
I. Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin and Eye Irritation: Many pyrazole derivatives and nitroaromatic compounds are known to cause skin and serious eye irritation.[1][2][3][4] Prolonged contact should be avoided.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][4][5]
-
Toxicity: Nitro compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[6] Aromatic nitro compounds, as a class, can have systemic effects.[6]
-
Reactivity: This compound may be incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1] Nitration reactions, in general, are highly exothermic, highlighting the energetic nature of the nitro group.[7]
Exposure Routes: The primary routes of exposure are inhalation of dust or aerosols, skin contact, eye contact, and ingestion.[6]
II. Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Double-gloving is recommended to provide an extra layer of protection against potential permeation. Regularly inspect gloves for any signs of degradation or tearing. |
| Eyes/Face | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional barrier for the entire face.[8] |
| Body | Chemical-resistant lab coat or coveralls | A lab coat made of a material resistant to chemicals is essential to protect skin and personal clothing from splashes and spills.[9] For larger quantities, disposable coveralls should be considered.[9] |
| Respiratory | Use in a certified chemical fume hood | All handling of the solid compound or its solutions should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, based on a formal risk assessment. |
| Feet | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects. |
This multi-layered approach to PPE creates a robust barrier between the researcher and the chemical, minimizing the risk of accidental exposure.[6][8]
III. Operational Plan: From Benchtop to Disposal
Safe handling of this compound requires meticulous attention to detail at every stage of the experimental workflow.
A. Engineering Controls and a Safe Workspace
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[7]
-
Eyewash Station and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed.
-
Spill Kit: A spill kit containing appropriate absorbent materials for chemical spills should be available in the laboratory.
B. Step-by-Step Handling Protocol
-
Pre-Experiment Preparation:
-
Review this safety guide and the experimental protocol thoroughly.
-
Don all required PPE as outlined in the table above.
-
Ensure all necessary equipment is clean, dry, and in good working order.
-
-
Handling the Solid Compound:
-
Solution Preparation and Use:
-
When dissolving the compound, add the solid to the solvent slowly while stirring to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Post-Experiment Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Properly label and store any remaining material.
-
Dispose of all waste according to the procedures outlined below.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.[10]
-
Experimental Workflow Diagram
Caption: A decision-making diagram for the proper segregation and disposal of waste.
By adhering to the guidelines outlined in this document, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- Personal protective equipment for working with nitrovinyl compounds. Benchchem.
- SAFETY DATA SHEET. Fisher Scientific.
- Application Notes and Protocols for the Nitration of Halogenated Benzenes. Benchchem.
- SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube.
- Personal Protective Equipment | US EPA. (2025, September 12). US EPA.
- Safety Data Sheet. CymitQuimica. (2024, December 19).
- Iodine Waste Recycling Program. Mitsui Plastics, Inc.
- Iodine Disposal For Businesses. Collect and Recycle.
- 3 Common Chemicals That Require Protective Clothing. International Enviroguard. (2019, April 8).
- Nitro Compounds. Environmental Health & Safety.
- SAFETY DATA SHEET. TCI Chemicals. (2025, December 10).
- SAFETY DATA SHEET. AFG Bioscience LLC.
- How do you dispose of the iodine-starch complex after a redox titration?. Reddit. (2019, January 26).
- Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico.
- How to store / dispose of Iodine crystals?. Reddit. (2021, June 4).
- SAFETY DATA SHEET. Sigma-Aldrich. (2023, September 13).
- SAFETY DATA SHEET. Fisher Scientific. (2009, November 4).
- SAFETY DATA SHEET. CymitQuimica. (2026, February 6).
- Safety Data Sheet. CymitQuimica. (2024, December 19).
- Process for the reduction of halo nitro aromatic compounds. Google Patents.
- PSFC Halogenated Solvents.
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development - ACS Publications.
- How to reduce a Des halogenation completely while doing Aromotic Nitro compound which contains a halogen group?. ResearchGate. (2014, January 4).
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
- 9. int-enviroguard.com [int-enviroguard.com]
- 10. afgsci.com [afgsci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
